Yuanhuacine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H44O10 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/t23?,25?,26?,28?,29?,30?,32?,33-,34+,35+,36-,37-/m0/s1 |
InChI Key |
CGSGRJNIABXQJQ-ZQLWRUAFSA-N |
Isomeric SMILES |
CCCCCC=CC=C[C@]12OC3C4C5[C@](O5)(C([C@]6(C([C@@]4(O1)C(C([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Yuanhuacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a promising natural product with potent anti-tumor and anti-inflammatory activities.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound, with a focus on its intricate interactions with key cellular signaling pathways.
Core Anti-Cancer Mechanisms
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by modulating critical signaling pathways that govern cell growth, proliferation, and survival. The primary mechanisms identified include the activation of the AMP-activated protein kinase (AMPK) pathway, the activation of Protein Kinase C (PKC), and the modulation of the JAK/STAT and NF-κB signaling cascades.
Regulation of the AMPK/mTOR Signaling Pathway
A significant body of evidence points to this compound's ability to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][4] Activation of AMPK by this compound leads to the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer cells, promoting their growth and proliferation.
Specifically, this compound has been shown to suppress the mTORC2 complex, a key component of the mTOR pathway. This inhibition of mTORC2 leads to a downstream decrease in the phosphorylation of Akt, Protein Kinase C alpha (PKCα), and Rac1, all of which are crucial for cell growth and the organization of the actin cytoskeleton. The activation of AMPK and subsequent downregulation of the mTORC2-associated signaling pathway is a key contributor to the anti-proliferative effects of this compound in non-small cell lung cancer (NSCLC) cells.
Caption: this compound activates AMPK, leading to the inhibition of the mTORC2 signaling pathway.
Activation of Protein Kinase C (PKC)
This compound has been identified as a potent activator of Protein Kinase C (PKC). This mechanism is particularly relevant to its selective inhibitory activity against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC). The activation of PKC by this compound is a key event that triggers downstream signaling cascades leading to the observed anti-tumor effects in this specific cancer subtype.
Modulation of JAK/STAT and NF-κB Signaling
This compound also influences inflammatory and immune signaling pathways. In macrophages, it has been shown to reduce the production of interleukin-6 (IL-6) by inhibiting the activation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3). This anti-inflammatory effect is significant as chronic inflammation is a known driver of tumorigenesis.
Furthermore, this compound can induce the expression of anti-tumor cytokines, such as interferon-gamma (IFNγ) and interleukin-12 (B1171171) (IL-12), in immune cells. This effect is mediated through the activation of the NF-κB signaling pathway. The pharmacological inhibition of NF-κB or PKC can attenuate the this compound-induced expression of these cytokines.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Technical Guide to the Origin and Isolation of the Diterpenoid Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diterpenoid Yuanhuacine, from its natural origins to detailed methodologies for its isolation and purification. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a daphnane-type diterpenoid that has garnered significant interest for its potent biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] First discovered in 1977 by Chinese scientists at the Shanghai Institute of Materia Medica, this compound has been the subject of extensive research to elucidate its therapeutic potential.[1][3] It is a selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer and has shown efficacy in various other cancer cell lines.[4] The mechanism of action for this compound is multifaceted, involving the activation of Protein Kinase C (PKC) and modulation of the AMPK/mTOR signaling pathway. It has also been identified as a DNA-damaging agent and an inhibitor of topoisomerase I.
Natural Origin of this compound
This compound is primarily isolated from plants belonging to the Thymelaeaceae family, particularly the genus Daphne. The most prominent source is the dried flower buds of Daphne genkwa Sieb. et Zucc. , a plant widely distributed in the eastern provinces of China, including Anhui, Fujian, Hubei, Jiangsu, Sichuan, Shandong, and Zhejiang. In traditional Chinese medicine, these flower buds are known as "Genkwa Flos" or "Yuanhua" and are used to treat inflammatory conditions, arthritis, and as a diuretic and expectorant. While this compound is a major constituent in the roots of Daphne genkwa, another related compound, Yuanhuadin, is more abundant in the flower buds.
In addition to Daphne genkwa, this compound and related daphnane (B1241135) diterpenoids have been isolated from other plant species. One study reported the isolation of this compound from a plant identified as a possible Myrica inodora Batr. (Myricaceae), collected in Taylor County, Florida, USA. This suggests that the distribution of this compound may not be limited to the Daphne genus.
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following sections provide a detailed experimental protocol based on published methodologies.
The overall process for isolating this compound is depicted in the workflow diagram below. This process begins with the extraction of the raw plant material and proceeds through several stages of purification to yield the final compound.
Protocol 1: Bioassay-Guided Isolation from Daphne genkwa
-
Extraction: 20.0 kg of dried flower buds of Daphne genkwa are extracted with 95% ethanol at room temperature. The solvent is then evaporated to yield a crude ethanol extract (2 kg).
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, dichloromethane, and n-butanol.
-
Bioassay: The resulting fractions (petroleum ether, dichloromethane, n-butanol, and water) are tested for their antitumor activity. The dichloromethane fraction is typically identified as the most active.
-
Column Chromatography: The active dichloromethane fraction is subjected to column chromatography to yield multiple sub-fractions.
-
Further Purification: The sub-fractions showing the highest activity are further purified using repeated column chromatography and preparative HPLC to yield pure this compound.
Protocol 2: Isolation from a Commercial Source of Daphne genkwa
-
Extraction: 500 g of dried and chopped Daphne genkwa is dissolved in methanol (B129727) to obtain 47 g of extract.
-
Solvent Partitioning: The crude extract is partitioned with ethyl acetate and water, resulting in 18 g of organic extract.
-
Vacuum-Liquid Chromatography (VLC): The organic extract is fractionated over an HP20ss column using a step gradient of MeOH-H₂O (30:70, 50:50, 70:30, 90:10, and 100:0) and washed with CH₂Cl₂-MeOH (50:50).
-
Preparative and Semi-preparative HPLC: The 100% MeOH fraction is further fractionated by C₁₈ preparative HPLC with MeCN-H₂O (70:30). Subsequent purification using semi-preparative HPLC with biphenyl and pentafluorophenyl columns yields 8.5 mg of this compound.
Protocol 3: Isolation from Myrica inodora
-
Extraction: The plant material (stems and leaves) is extracted with a 50% MeOH/50% CHCl₃ mixture.
-
Fractionation and Purification: A 5.0 g portion of the crude extract is fractionated over a vacuum-liquid chromatography HP20ss column using a step gradient of MeOH-H₂O (30:70, 50:50, 70:30, 90:10, and 100:0) and washed with CH₂Cl₂-MeOH (50:50). The 90:10 MeOH-H₂O fraction is further purified by C₁₈ preparative HPLC (MeCN-H₂O 70:30) followed by semi-preparative HPLC with a biphenyl column to yield 0.8 mg of this compound.
Quantitative Data
The following tables summarize the quantitative data from the isolation and biological evaluation of this compound as reported in the literature.
Table 1: Yield of this compound from Different Isolation Protocols
| Starting Material | Initial Extract Weight | Final Yield of this compound | Reference |
| 500 g Daphne genkwa | 47 g (Methanol extract) | 8.5 mg | |
| 5.0 g Myrica inodora extract | 5.0 g | 0.8 mg | |
| 20.0 kg Daphne genkwa | 2 kg (Ethanol extract) | Not specified |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ | Reference |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6 nM | |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 9.4 nM | |
| H1993 | Non-Small Cell Lung Cancer | 0.009 µM | |
| A549 | Non-Small Cell Lung Cancer | 0.03 µM | |
| H460 | Non-Small Cell Lung Cancer | 6.2 µM | |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 µM | |
| H1299 | Non-Small Cell Lung Cancer | 4.0 µM | |
| H358 | Non-Small Cell Lung Cancer | 16.5 µM | |
| UMUC3 | Bladder Cancer | 1.89 µM | |
| HCT116 | Colon Cancer | 14.28 µM |
Signaling Pathways Associated with this compound's Activity
This compound exerts its biological effects through the modulation of specific signaling pathways. The diagram below illustrates the key pathways implicated in its antitumor activity.
Conclusion
This compound stands out as a promising natural product with significant potential for the development of novel anticancer therapies. This guide has provided a detailed overview of its origins and the methodologies for its isolation and purification. The quantitative data on its yield and cytotoxic activity, along with an understanding of its molecular targets, offer a solid foundation for further research and development efforts. The protocols and data presented herein are intended to facilitate the work of scientists dedicated to harnessing the therapeutic potential of this remarkable diterpenoid.
References
Yuanhuacine's Role in Protein Kinase C Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane (B1241135) diterpenoid derived from the flower buds of Daphne genkwa, has emerged as a potent modulator of Protein Kinase C (PKC) signaling pathways. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role as a PKC agonist. It details its selective cytotoxic effects on specific cancer subtypes, particularly basal-like 2 (BL2) triple-negative breast cancer (TNBC), and its immunomodulatory properties. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's activity, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction to this compound and Protein Kinase C
This compound is a naturally occurring compound that has garnered significant interest for its potent biological activities. Its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3][4] The PKC family is divided into three main classes based on their structure and activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. This compound's interaction with PKC positions it as a valuable tool for dissecting PKC signaling and as a potential therapeutic agent.
Mechanism of Action: this compound as a PKC Agonist
This compound functions as a potent agonist of Protein Kinase C.[1] Its activation of PKC is central to its observed biological effects, which include selective cytotoxicity against certain cancer cells and the modulation of immune cell function.
Antitumor Activity: Selective Cytotoxicity in BL2 Triple-Negative Breast Cancer
A remarkable feature of this compound is its potent and highly selective cytotoxic activity against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC). This selectivity is dependent on PKC activation. Inhibition of PKC activity using the pan-PKC inhibitor Ro-31-8220, which targets conventional and some novel PKC isoforms (α, βI, βII, γ, and ε), significantly reduces this compound-induced cytotoxicity in BL2 TNBC cell lines. This suggests that one or more of these PKC isoforms are critical for mediating the anticancer effects of this compound in this context.
Immunomodulatory Effects: Differentiation of Monocytic Cells
In addition to its anticancer properties, this compound exhibits immunomodulatory activity by promoting the differentiation of monocytic cells, such as the human THP-1 cell line, into a macrophage-like phenotype. This differentiation is associated with an antitumor immune response. Interestingly, the PKC inhibitor Ro-31-8220 does not block this compound-induced THP-1 differentiation, suggesting that the PKC isoforms responsible for this effect are distinct from those mediating cytotoxicity in BL2 TNBC cells. Further evidence for this differential isoform involvement comes from studies with the PKCδ agonist Bryostatin (B1237437) 1, which induces THP-1 differentiation but does not exhibit cytotoxicity towards TNBC cells.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.
Table 1: Cytotoxic and Immunomodulatory Activity of this compound
| Cell Line | Cell Type | Assay | Parameter | Value | Reference |
| HCC1806 | BL2 TNBC | Cytotoxicity (SRB) | IC50 | 1.6 nM | |
| HCC70 | BL2 TNBC | Cytotoxicity (SRB) | IC50 | 9.4 nM | |
| Other TNBC Subtypes | (e.g., MSL, LAR, BL1) | Cytotoxicity (SRB) | IC50 | > 3 µM | |
| THP-1 | Human Monocytic Leukemia | Differentiation | EC50 | 1.4 nM |
Table 2: Comparative PKC Binding Affinities of Related Compounds
| Compound | PKC Ligand Type | PKC Isoform(s) | Parameter | Value | Reference |
| Yuanhuapin | Daphnane Diterpene | PKC | Ki | Subnanomolar | |
| Synthetic Yuanhuapin Analog | Daphnane Diterpene | PKC | Ki | Single-digit nanomolar | |
| Bryostatin 1 | Macrolide Lactone | PKCα | Ki | 1.35 nM | |
| PKCβ2 | Ki | 0.42 nM | |||
| PKCδ | Ki | 0.26 nM | |||
| PKCε | Ki | 0.24 nM |
Note: Direct Ki values for this compound with specific PKC isoforms were not available in the reviewed literature. The data for Yuanhuapin and Bryostatin 1 are provided for comparative context.
Signaling Pathways
This compound's activation of PKC triggers downstream signaling cascades that culminate in its observed biological effects.
PKC-Mediated Cytotoxicity in BL2 TNBC
The precise downstream effectors of this compound-activated PKC leading to selective cytotoxicity in BL2 TNBC are still under investigation. However, the involvement of conventional and/or novel PKC isoforms is strongly implicated.
Figure 1. Proposed pathway of this compound-induced cytotoxicity in BL2 TNBC cells.
PKC-Mediated Immunomodulation and NF-κB Activation
This compound's immunomodulatory effects are linked to the activation of the NF-κB signaling pathway, a key regulator of immune and inflammatory responses. PKC activation by this compound in monocytic cells leads to the transcription of pro-inflammatory and antitumor cytokines.
Figure 2. this compound-induced NF-κB activation in immune cells.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Figure 3. Experimental workflow for the Sulforhodamine B (SRB) assay.
Western Blot Analysis of PKC Activation
This protocol is used to detect the phosphorylation of PKC and its downstream targets as an indicator of this compound-induced activation.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC (pan), isoform-specific anti-phospho-PKC, antibodies against downstream targets)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Analyze the band intensities to determine the change in protein phosphorylation.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as in the SRB assay.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to cell number (if performing a multiplexed assay) and compare the signal from treated versus untreated cells.
Conclusion
This compound is a potent PKC agonist with significant potential as both a research tool and a therapeutic lead. Its selective cytotoxicity against BL2 TNBC and its immunomodulatory effects highlight the diverse outcomes of PKC activation. The differential involvement of PKC isoforms in these two distinct biological processes presents an exciting avenue for future research and the development of more targeted PKC modulators. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound in PKC signaling and to explore its therapeutic applications.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective binding of bryostatin analogues to the cysteine rich domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Potent Biological Activities of Daphnane-Type Diterpenoids: A Technical Guide to Yuanhuacine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnane-type diterpenoids, a class of natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1] These compounds, characterized by a unique 5/7/6-tricyclic ring system, have demonstrated a wide range of effects, including anticancer, anti-inflammatory, immunomodulatory, and anti-HIV properties.[1][2] Among these, Yuanhuacine, isolated from the flower buds of Daphne genkwa, has emerged as a particularly promising therapeutic lead.[3] This technical guide provides an in-depth overview of the biological activities of daphnane-type diterpenoids, with a core focus on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Biological Activities and Quantitative Data
The primary biological activities of this compound and related daphnane (B1241135) diterpenoids can be categorized into two main areas: anticancer and immunomodulatory effects.
Anticancer Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, with remarkable selectivity for certain cancer subtypes.[4] Of particular note is its high efficacy against Triple Negative Breast Cancer (TNBC), especially the basal-like 2 (BL2) subtype, and Non-Small Cell Lung Cancer (NSCLC).
Table 1: Cytotoxic Activity of this compound against various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCC1806 | Triple Negative Breast Cancer (BL2 subtype) | 1.6 nM | |
| HCC70 | Triple Negative Breast Cancer (BL2 subtype) | 9.4 nM | |
| H1993 | Non-Small Cell Lung Cancer | 9 nM | |
| A549 | Non-Small Cell Lung Cancer | 30 nM | |
| H1299 | Non-Small Cell Lung Cancer | 4.0 µM | |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 µM | |
| H460 | Non-Small Cell Lung Cancer | 6.2 µM | |
| H358 | Non-Small Cell Lung Cancer | 16.5 µM |
Table 2: Cytotoxic Activity of Other Daphnane-Type Diterpenoids
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Trigohownin A | HL-60 | Human Promyelocytic Leukemia | 17.0 µM | |
| Trigohownin D | HL-60 | Human Promyelocytic Leukemia | 9.3 µM | |
| Tianchaterpene D | HGC-27 | Gastric Cancer | 8.8 µM | |
| Daphnegene B | HepG-2 | Liver Cancer | 11.5 µM |
Immunomodulatory Activity
This compound exhibits significant immunomodulatory properties, primarily through the differentiation of monocytic cells and the subsequent production of antitumor cytokines. A key model for studying this is the human monocytic cell line, THP-1, which differentiates into macrophage-like cells upon treatment with this compound.
Table 3: Immunomodulatory Activity of this compound
| Assay | Cell Line | EC50 Value | Effect | Reference |
| THP-1 Differentiation | THP-1 | 1.4 nM | Induction of monocytic differentiation |
Signaling Pathways
The biological effects of this compound are mediated through the modulation of several key signaling pathways. The activation of Protein Kinase C (PKC) is a central mechanism, influencing both its anticancer and immunomodulatory activities. Additionally, this compound has been shown to regulate the AMPK/mTOR signaling cascade, contributing to its anti-proliferative effects.
Protein Kinase C (PKC) Activation and Downstream Effects
This compound acts as a potent activator of PKC, a family of serine/threonine kinases involved in a myriad of cellular processes. This activation is crucial for its selective cytotoxicity against BL2 subtype TNBC cells. In the context of immunomodulation, PKC activation leads to the downstream activation of the NF-κB signaling pathway, resulting in the transcription of pro-inflammatory and antitumor cytokines such as IFNγ and IL-12.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
From Ancient Remedy to Modern Molecule: The Early Discovery and Traditional Roots of Yuanhuacine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane-type diterpenoid, is a potent bioactive compound first isolated in 1977 by scientists at the Shanghai Institute of Materia Medica.[1] Long before its isolation and characterization in a modern laboratory, the source of this compound, the flower buds of Daphne genkwa Sieb. et Zucc. (known as Yuan Hua in Traditional Chinese Medicine - TCM), has been utilized for centuries in East Asia for its potent therapeutic properties. This technical guide provides an in-depth exploration of the early discovery and history of this compound, bridging the gap between its traditional applications and its emergence as a molecule of significant scientific interest. We will delve into the historical context of its use in TCM, the traditional processing methods designed to modulate its activity, the seminal experiments that led to its isolation, and the initial understanding of its pharmacological effects.
Traditional Use of Yuan Hua in Chinese Medicine
The use of Yuan Hua is first documented in the Shennong Ben Cao Jing (The Divine Farmer's Materia Medica), one of the earliest and most influential texts in TCM. In the framework of traditional Chinese medicine, Yuan Hua is characterized by its pungent, bitter, and warm properties, and is considered to be slightly toxic.[2] It is primarily associated with the Lung, Kidney, and Large Intestine meridians.[2]
The primary traditional functions of Yuan Hua are to expel water and phlegm, and to kill parasites.[2] This translated to its use in treating conditions such as severe edema (fluid retention), pleural effusion (fluid in the chest), ascites (fluid in the abdomen), and persistent cough with profuse sputum.[2] Topically, it was applied as a poultice to treat parasitic skin conditions like ringworm.
Traditional Processing: The Role of Vinegar
A critical aspect of the traditional use of Yuan Hua is its processing with vinegar. Raw Yuan Hua is considered to be more toxic, and this traditional pharmaceutical practice was developed to mitigate its harsh properties while preserving its therapeutic effects. The flower buds are typically stir-fried with vinegar until they are crisp. This process was empirically found to reduce the toxicity and moderate the purgative action of the herb.
Modern scientific analysis has begun to elucidate the chemical changes that occur during this process. Studies have shown that vinegar processing can alter the chemical profile of the herb, notably by decreasing the bioavailability of this compound and another toxic diterpenoid, genkwadaphnin, while simultaneously increasing the bioavailability of less toxic, and also bioactive, flavonoid constituents such as genkwanin, 3'-hydroxygenkwanin, apigenin, and luteolin. This modulation of the chemical profile provides a scientific rationale for the traditional practice of using vinegar to enhance the safety and efficacy of Yuan Hua.
Traditional Formulas: Shi Zao Tang
Yuan Hua was rarely used as a single herb in TCM due to its potency and potential for toxicity. It was most famously incorporated into the classical formula Shi Zao Tang (Ten Jujube Decoction), which first appeared in the Shang Han Lun (Treatise on Cold Damage), a foundational text of TCM written around 220 AD.
Shi Zao Tang is a powerful formula designed to drive out congested fluids from the chest and abdomen. It consists of three potent herbs:
-
Gan Sui (Euphorbiae kansui Radix)
-
Da Ji (Euphorbiae pekinensis Radix)
-
Yuan Hua (Daphne genkwa Flos)
These three herbs were combined in equal amounts and administered with a decoction of ten jujubes (Da Zao or Ziziphus jujuba Fructus). The jujubes serve to moderate the harshness of the other ingredients and protect the stomach. The typical dosage of the powdered herbs was low, starting at 0.5-1 gram. This formula exemplifies the sophisticated understanding of polyherbal formulations in TCM, where ingredients are combined to enhance therapeutic effects while mitigating side effects.
The Scientific Discovery of this compound
The transition of Yuan Hua from a traditional remedy to a source of a specific bioactive molecule began in the mid-20th century with the broader scientific investigation of traditional Chinese medicines.
Initial Isolation and Characterization (1977)
In 1977, a team of researchers at the Shanghai Institute of Materia Medica published the first account of the isolation and structural elucidation of this compound from the roots of Daphne genkwa. While the full experimental details from the original publication are not widely available in English, subsequent reviews and publications have provided insights into the general approach.
The isolation process would have involved the extraction of the plant material with an organic solvent, followed by a series of chromatographic techniques to separate the complex mixture of compounds. Given the chemical properties of this compound, this likely involved partitioning between solvents of varying polarity and column chromatography using adsorbents like silica (B1680970) gel. The structure of the isolated compound was then determined using spectroscopic methods, which at the time would have included UV-Vis spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and the nascent techniques of Nuclear Magnetic Resonance (NMR) spectroscopy.
The initial yield reported from this groundbreaking work was 82 mg of pure this compound from 9 kg of dried Daphne genkwa flowers, highlighting the compound's relatively low abundance in the plant material.
Early Pharmacological Investigations
Following its isolation, this compound became the subject of pharmacological studies to understand its biological activities and potential therapeutic applications.
Early Focus on Anti-Fertility and Anti-Leukemic Effects
Early research in the late 1970s and 1980s was heavily influenced by the traditional uses of Yuan Hua and the screening of natural products for anti-cancer activity. Two primary areas of investigation emerged:
-
Anti-Fertility Effects: Traditional texts sometimes alluded to the abortifacient properties of Yuan Hua. Early scientific studies confirmed this, and for a period in the 1970s and 1980s, preparations of Yuan Hua and isolated compounds, including this compound, were investigated and used in China to induce mid-term abortions. This line of research, while no longer pursued, was a significant part of the early scientific history of this compound.
-
Anti-Leukemic and Anti-Tumor Activity: In the global search for novel cancer chemotherapeutics from natural sources, this compound was identified as having anti-leukemic properties. Early studies characterized it as an inhibitor of DNA synthesis. This was a common approach in that era to identify cytotoxic compounds that could potentially be developed into anti-cancer drugs.
Early Understanding of the Mechanism of Action
The initial understanding of this compound's mechanism of action was, by today's standards, quite general. Its ability to inhibit DNA synthesis was a key finding, placing it in a broad category of cytotoxic agents. More recent and sophisticated research has revealed a more nuanced mechanism involving the activation of Protein Kinase C (PKC) and the modulation of various signaling pathways, including the AMPK/mTOR and p38 MAPK pathways, leading to G2/M cell cycle arrest. However, it is crucial to note that this detailed understanding of its effects on specific signaling cascades was not part of the early research in the years immediately following its discovery. The primary focus was on its observable biological effects, such as cytotoxicity and anti-fertility actions.
Quantitative Data and Experimental Protocols
This section summarizes the available quantitative data from the early discovery and traditional use of this compound and provides an overview of the methodologies for key experiments.
Data Presentation
| Parameter | Value/Description | Source |
| Traditional Dosage (Yuan Hua) | 1.5 - 3 grams of dried, processed flower buds in decoction or powder. | |
| Shi Zao Tang Dosage | 0.5 - 1 gram of the powdered herbal mixture. | |
| Initial Isolation Yield (1977) | 82 mg of this compound from 9 kg of dried Daphne genkwa flowers. |
Experimental Protocols
Traditional Vinegar Processing of Yuan Hua (General Protocol)
-
Objective: To reduce the toxicity and moderate the purgative effects of raw Yuan Hua.
-
Materials: Dried flower buds of Daphne genkwa, rice vinegar.
-
Procedure:
-
The dried flower buds are cleaned to remove impurities.
-
A specified amount of rice vinegar is added to the herbs, ensuring they are thoroughly moistened. The exact ratio of vinegar to herbs can vary, but the goal is absorption without excess liquid.
-
The mixture is then stir-fried in a heated wok.
-
The stir-frying continues until the flower buds become crisp and develop a slightly aromatic, vinegary scent.
-
The processed herbs are then cooled and stored for use.
-
Conceptual Workflow for the First Isolation of this compound (1977)
-
Objective: To isolate and purify this compound from Daphne genkwa.
-
Starting Material: Dried and powdered roots or flower buds of Daphne genkwa.
-
Methodology:
-
Extraction: The plant material is extracted with a suitable organic solvent (e.g., ethanol, methanol, or a solvent of intermediate polarity like ethyl acetate) to obtain a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate, or hexane (B92381) and methanol) to separate compounds based on their polarity.
-
Column Chromatography: The fraction enriched with this compound is further purified using column chromatography. A stationary phase like silica gel is used, and the compounds are eluted with a gradient of solvents of increasing polarity.
-
Further Purification: Fractions containing this compound are collected and may be subjected to further chromatographic steps, such as preparative Thin Layer Chromatography (TLC) or recrystallization, to obtain the pure compound.
-
Structural Elucidation: The structure of the pure compound is determined using spectroscopic techniques (UV, IR, MS, NMR).
-
Visualizations
Caption: Workflow of traditional Yuan Hua processing.
Caption: Conceptual workflow for this compound isolation.
Caption: Early understanding of this compound's action.
Conclusion
The story of this compound is a compelling example of the journey of a therapeutic agent from ancient traditional medicine to modern scientific inquiry. The empirical knowledge of TCM, developed over centuries, provided the foundation for the discovery of this potent molecule. The traditional practices of processing with vinegar and inclusion in complex formulas like Shi Zao Tang highlight a sophisticated, albeit pre-scientific, understanding of pharmacology and toxicology. The isolation of this compound in 1977 opened a new chapter, allowing for its detailed chemical and biological characterization. The early pharmacological studies, focusing on its anti-fertility and anti-leukemic properties, have paved the way for the more recent and detailed investigations into its mechanisms of action at the molecular level. For researchers and drug development professionals, the history of this compound serves as a powerful reminder of the rich repository of potential therapeutic agents that resides within traditional medicine, waiting to be explored through the lens of modern science.
References
Molecular Targets of Yuanhuacine in Cancer Cells: A Technical Guide
Executive Summary: Yuanhuacine (B1233473), a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent anti-neoplastic agent with a complex, multi-targeted mechanism of action. This document provides a comprehensive technical overview of the molecular targets of this compound in various cancer cell types, intended for researchers, scientists, and drug development professionals. This compound exerts its anticancer effects by modulating several critical signaling pathways, including the activation of Protein Kinase C (PKC), activation of AMP-activated protein kinase (AMPK) leading to mTORC2 inhibition, and suppression of the JAK/STAT3 pathway. These interactions culminate in potent cytotoxicity, cell cycle arrest, and apoptosis in a range of cancer models. This guide synthesizes the current understanding of these mechanisms, presents quantitative bioactivity data, details key experimental protocols, and provides visual representations of the core signaling pathways.
Key Molecular Targets and Signaling Pathways
This compound's efficacy stems from its ability to interact with multiple signaling nodes that are crucial for cancer cell proliferation, survival, and metabolism. The primary mechanisms identified to date involve the direct or indirect modulation of key protein kinases and transcription factors.
Protein Kinase C (PKC) Activation in Triple-Negative Breast Cancer (TNBC)
One of the most significant mechanisms of this compound is its ability to activate Protein Kinase C (PKC).[1][2] This activity is particularly pronounced and selective for the basal-like 2 (BL2) subtype of Triple-Negative Breast Cancer (TNBC).[1][3] The activation of PKC by this compound is fundamental to both its selective cytotoxicity against BL2 TNBC cells and its immunomodulatory effects, such as promoting the differentiation of monocytes.[1] Furthermore, this PKC-dependent mechanism triggers the NF-κB signaling pathway, leading to the expression of antitumor cytokines like IFNγ and IL-12.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Yuanhuacine: A Comprehensive Pharmacological Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has emerged as a promising natural product with potent and diverse pharmacological activities. Primarily investigated for its anti-tumor effects, this compound has demonstrated significant efficacy against a range of cancer cell lines and in vivo tumor models, including non-small cell lung cancer and triple-negative breast cancer.[1][2][3][4] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, including protein kinase C (PKC) activation, inhibition of topoisomerase I, and regulation of the AMPK/mTOR and JAK1/STAT3 pathways.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its chemical properties, mechanism of action, pharmacokinetics, and key experimental findings. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of its complex biological activities.
Chemical Properties and Structure
This compound (also known as Gnidilatidin or Odoracin) is a diterpene orthoester. Its chemical formula is C37H44O10.
| Property | Value | Source |
| Molecular Formula | C37H44O10 | |
| CAS Number | 60195-70-2 | |
| Synonyms | Gnidilatidin, Odoracin, YHL-14 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Pharmacological Profile
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms:
-
Protein Kinase C (PKC) Activation: A primary mechanism of action is the activation of Protein Kinase C. This has been identified as a novel target for the treatment of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), where this compound shows high selectivity and potency.
-
Topoisomerase I Inhibition: this compound has been reported to function as a topoisomerase I inhibitor, contributing to its anticancer effects.
-
AMPK/mTOR Pathway Regulation: In non-small cell lung cancer (NSCLC) cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway and suppresses the mTORC2-mediated downstream signaling pathway. This leads to the inhibition of cell growth and actin cytoskeleton organization.
-
JAK1/STAT3 Pathway Inhibition: this compound has been shown to reduce IL-6 production by inhibiting the activation of Janus kinase 1 (JAK1) and signal transducer and activator of transcription 3 (STAT3) in macrophages. This suggests its potential in treating inflammatory conditions.
-
Cell Cycle Arrest: this compound induces G2/M phase cell cycle arrest in cancer cells. This is associated with the upregulation of p21 protein expression in a p53-independent manner, mediated by the stabilization of the Sp1 protein.
Pharmacodynamics
This compound exhibits potent cytotoxic and anti-proliferative activity against a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 | Source |
| H1993 | Non-Small Cell Lung Cancer | 0.009 µM | |
| A549 | Non-Small Cell Lung Cancer | 0.03 µM | |
| H358 | Non-Small Cell Lung Cancer | 16.5 µM | |
| H460 | Non-Small Cell Lung Cancer | 6.2 µM | |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 µM | |
| H1299 | Non-Small Cell Lung Cancer | 4.0 µM | |
| UMUC3 | Bladder Cancer | 1.89 µM | |
| HCT116 | Colorectal Cancer | 14.28 µM | |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6 nM | |
| MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal) | > 3 µM |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both rats and rabbits.
Table 2.1: Pharmacokinetic Parameters of this compound in Rabbit (Intravenous Administration)
| Parameter | Value | Source |
| Elimination Half-life (t1/2β) | 11.1 h | |
| Total Clearance (CLtot) | 5.91 ml min−1 kg−1 | |
| Steady State Volume of Distribution (Vdss) | 4.59 l kg−1 |
Table 2.2: Pharmacokinetic Parameters of this compound in Rat
| Parameter | Route | Value | Source |
| Absolute Oral Bioavailability | Oral | 1.14% | |
| Time to Maximum Plasma Concentration (Tmax) | Oral | 2 h | |
| Maximum Plasma Concentration (Cmax) | Oral | 28.21 ± 2.79 ng/ml | |
| Elimination Half-life (t1/2) | Intravenous | 9.64 ± 1.53 h | |
| Apparent Volume of Distribution (Vd) | Intravenous | 26.07 ± 6.45 L/kg | |
| Apparent Volume of Distribution (Vd) | Intragastric | 21.83 ± 3.54 L/kg |
Metabolism studies in rats have identified oxidation and glucuronidation as the main metabolic pathways, with seven metabolites detected. In rabbits, the primary metabolites result from the cleavage of the ortho-ester group and the aromatic ester bond.
Key Experimental Protocols
Cell Proliferation Assay (SRB Assay)
-
Objective: To determine the growth-inhibitory effects of this compound on cancer cells.
-
Methodology:
-
Cells (e.g., H1993 NSCLC cells) are plated in 96-well plates at a density of 5 x 10^4 cells/well.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
After incubation, the cell proliferation is determined using the Sulforhodamine B (SRB) assay.
-
The combination effect with other drugs can be evaluated by calculating the combination index (CI).
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.
-
Methodology:
-
Cancer cells (e.g., T24T and HCT116) are treated with this compound (e.g., 2 µM) for a specific time (e.g., 12 hours).
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol.
-
Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
The cell cycle distribution is analyzed by flow cytometry.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Methodology:
-
Cells are treated with this compound at desired concentrations and time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPKα, AMPKα, p-mTOR, mTOR, p-Akt, Akt, p-PKCα, PKCα).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., H1993) are injected subcutaneously into the flanks of nude mice.
-
When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
This compound is administered to the treatment group (e.g., 0.5-1 mg/kg, orally, once daily) for a specified period (e.g., 21 days).
-
Tumor volume and body weight are measured regularly.
-
At the end of the experiment, tumors are excised and weighed.
-
Signaling Pathways and Visualizations
This compound's Anti-Cancer Signaling Cascade in NSCLC
Caption: this compound activates AMPK, which inhibits mTORC2 and downstream signaling, leading to reduced tumor growth.
This compound's Induction of p21 Expression
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
Literature review on the anti-inflammatory effects of Yuanhuacine.
An In-depth Technical Review on the Anti-inflammatory Effects of Yuanhuacine (B1233473)
Introduction
This compound (YC), a daphnane-type diterpenoid isolated from the dried flower buds of Daphne genkwa Sieb. et Zucc. (Genkwa Flos), is a compound with a rich history in traditional Chinese medicine for treating various inflammatory conditions, including arthritis.[1] In recent years, scientific investigation has delved into the molecular mechanisms underlying its potent biological activities, which span anti-inflammatory, anti-viral, and anti-cancer effects.[2][3] This technical guide provides a comprehensive literature review of the anti-inflammatory properties of this compound, targeting researchers, scientists, and professionals in drug development. It synthesizes current knowledge on its mechanisms of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways it modulates.
Mechanisms of Action: Modulation of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways. The primary pathways implicated are the NF-κB, JAK/STAT, and Protein Kinase C (PKC) signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to activate NF-κB-mediated transcription, leading to the expression of antitumor cytokines such as Interferon-gamma (IFNγ) and Interleukin-12 (IL-12).[4][5] This activity is dependent on Protein Kinase C (PKC) activation. Studies using pharmacological inhibitors of the NF-κB pathway have confirmed that the induction of these cytokines by this compound is attenuated when the pathway is blocked.
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby influencing inflammation and immunity. This compound has demonstrated a significant regulatory role in this pathway. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound treatment effectively suppressed the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). This effect is achieved by inhibiting the activation (phosphorylation) of JAK1 and its downstream target, STAT3. Furthermore, this compound has been reported to inhibit the expression of IL-10, a cytokine also mediated by STAT3.
Protein Kinase C (PKC) Pathway
PKC represents a family of kinases that are central to various cellular processes, including inflammation. Activation of PKC is a critical event in the mechanism of action of this compound. Its ability to induce the differentiation of monocytic cells and promote an antitumor cytokine profile is dependent on PKC activation. This suggests that PKC acts as a primary upstream regulator, initiating downstream signaling events, including the activation of the NF-κB pathway, which collectively contribute to this compound's immunomodulatory effects.
Quantitative Data on Anti-inflammatory and Immunomodulatory Effects
The biological effects of this compound have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.
Table 1: In Vitro Effects of this compound
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| THP-1 (Human Monocytes) | This compound | 2 nM | 24 h | Increased mRNA expression of IFNγ and IL-12. | |
| THP-1 (Human Monocytes) | This compound | 2 nM | 24 h | Downregulated mRNA expression of IL-10. | |
| THP-1 (LPS-stimulated) | This compound | < 1 µM | - | Reduced IL-6 production. | |
| H1993 (NSCLC) | This compound | - | 72 h | IC₅₀ value of 9 nM for growth inhibition. |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Administration | Duration | Outcome | Reference |
| Mice with HCC1806 TNBC Xenografts | 0.7–1 mg/kg | Intraperitoneal | 12 days | Reduced tumor growth more efficiently than paclitaxel. | |
| Mice with Lewis Lung Carcinoma | 0.1 and 0.5 mg/kg | Intraperitoneal | - | Reduced tumor growth by 48% and 63%, respectively. | |
| Mice with LPS-induced Acute Kidney Injury | - | - | - | Alleviated tubular damage and inhibited IL-6 expression. |
Note: Significant toxicity, including weight loss and mortality, has been observed in mice at doses of 1 mg/kg, highlighting a narrow therapeutic index.
Experimental Protocols and Methodologies
The investigation of this compound's anti-inflammatory properties relies on a range of established molecular and cellular biology techniques.
In Vitro Assays
-
Cell Culture: Human monocytic cell lines (THP-1) and murine macrophage cell lines (RAW 264.7) are commonly used. Cells are cultured in standard media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Inflammatory Stimulation: To mimic an inflammatory state, cells are often stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria.
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure changes in the mRNA levels of target genes, such as cytokines (IL-6, IL-12, IFNγ, IL-10). Total RNA is extracted from treated and untreated cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers with a fluorescent dye (e.g., SYBR Green). The 2-ΔΔCt method is typically used for relative quantification.
-
Western Blot Analysis: This method quantifies the expression levels of specific proteins and their phosphorylation status (activation). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-JAK1, p-STAT3, IκBα) and corresponding loading controls (e.g., GAPDH, β-actin).
-
Cell Viability Assays: Assays like the Sulforhodamine B (SRB) or MTT assay are employed to determine the cytotoxic effects of this compound on different cell lines and to calculate IC₅₀ values.
In Vivo Models
-
Tumor Xenograft Models: To assess anti-cancer and immunomodulatory effects, human cancer cells (e.g., HCC1806) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice). Once tumors are established, mice are treated with this compound (typically via intraperitoneal injection), and tumor volume and animal weight are monitored over time.
-
LPS-Induced Inflammation Models: Acute inflammation can be induced in mice by intraperitoneal injection of LPS. This model is used to study conditions like acute kidney injury (AKI). This compound is administered to evaluate its ability to mitigate inflammatory damage, which is assessed through histopathology and measurement of serum biomarkers.
Conclusion and Future Directions
This compound is a potent natural product with significant anti-inflammatory and immunomodulatory properties. Its mechanism of action is multifaceted, involving the targeted modulation of the NF-κB, JAK/STAT, and PKC signaling pathways. This activity results in a complex regulation of cytokine production, characterized by the suppression of key pro-inflammatory mediators like IL-6 and the induction of antitumor cytokines such as IFNγ and IL-12. While its efficacy in preclinical models is promising, the significant in vivo toxicity of this compound presents a major hurdle for its clinical development.
Future research should focus on elucidating the precise molecular targets of this compound to better understand its dual role in inflammation and immunity. Structure-activity relationship (SAR) studies could guide the synthesis of analogues with an improved therapeutic index, separating the desired anti-inflammatory effects from the dose-limiting toxicities. The development of novel drug delivery systems may also help to enhance efficacy and reduce systemic side effects, potentially unlocking the therapeutic potential of this compelling natural compound for inflammatory diseases and cancer immunotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activities and clinical application of this compound [manu41.magtech.com.cn]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemical Structure and Activity of Yuanhuacine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of Yuanhuacine (B1233473) and its related analogs. This compound is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa Sieb. et Zucc., a plant used in traditional Chinese medicine.[1][2] Extensive research has highlighted its potent pharmacological activities, particularly in oncology, making it a compound of significant interest for drug discovery and development.[1]
Core Chemical Structure
This compound and its analogs belong to the daphnane-type diterpenoids, a class of natural products characterized by a complex polycyclic skeleton.[2]
1.1 The Daphnane (B1241135) Skeleton The foundational structure of these compounds is a 5/7/6-tricyclic ring system.[3] A key feature for many, including this compound, is an orthoester function, which has been shown to be crucial for certain biological activities, such as the inhibition of DNA topoisomerase I. The general structure consists of a tigliane (B1223011) backbone, which is common to other diterpene esters with potent biological activities.
1.2 this compound Structure this compound (also known as Gnidilatidin or YHL-14) is a diterpene orthoester.
-
Molecular Formula: C₃₇H₄₄O₁₀
-
Molecular Weight: 648.7 g/mol
-
Core Structure: It possesses the characteristic daphnane skeleton with specific substitutions that contribute to its bioactivity. The presence of an epoxide in the daphnane structure is considered an important pharmacophore.
1.3 The "YuanhuaXin" Family of Analogs A series of structurally related daphnane-type diterpenes have been isolated from Daphne genkwa. This family includes ten primary compounds: yuanhuacin (B1671983) (YC), yuanhuadin (B12375347) (YD), yuanhuafin (B1683527) (YF), yuanhuagin (YG), yuanhuahin (YH), yuanhuajin (YJ), yuanhualin (YL), yuanhuamin (YM), yuanhuapin (YP), and yuanhuatin (YT). These analogs are all 6-epoxy-daphnanes and primarily differ in the substitution patterns, particularly the long unsaturated alkyl side chain.
Quantitative Biological Activity
The potent biological effects of this compound and its analogs have been quantified across numerous studies. The data below summarizes their activity in various cancer models.
Table 1: In Vitro Antiproliferative Activity of this compound (YC)
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference(s) |
|---|---|---|---|
| H1993 | Non-Small Cell Lung Cancer | 0.009 | |
| A549 | Non-Small Cell Lung Cancer | 0.03 | |
| Calu-1 | Lung Cancer | 4.1 | |
| H1299 | Lung Cancer | 4.0 | |
| H460 | Lung Cancer | 6.2 | |
| H358 | Lung Cancer | 16.5 | |
| T24T | Bladder Cancer | 1.8 | |
| UMUC3 | Bladder Cancer | 1.89 | |
| HCT116 | Colon Cancer | 14.3 | |
| HCC1806 | Triple Negative Breast Cancer (BL2) | ~0.001-0.01 |
| HCC70 | Triple Negative Breast Cancer (BL2) | ~0.001-0.01 | |
Table 2: In Vitro Activity of this compound Analogs
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference(s) |
|---|---|---|---|---|
| Yuanhuagin (YG) | H358 | Lung Cancer | 0.3 | |
| Yuanhualin (YL) | H358 | Lung Cancer | 4.7 | |
| Yuanhuahin (YH) | H358 | Lung Cancer | 9.0 |
| Yuanhuapin (YP) | K562 | Leukemia | 0.007 | |
Table 3: In Vivo Antitumor Efficacy
| Compound | Animal Model | Dose & Route | Tumor Growth Inhibition | Reference(s) |
|---|---|---|---|---|
| This compound (YC) | Lewis Lung Carcinoma (Mice) | 0.1 mg/kg (ip) | 48% | |
| This compound (YC) | Lewis Lung Carcinoma (Mice) | 0.5 mg/kg (ip) | 63% | |
| This compound (YC) | H1993 Xenograft (Mice) | 0.5 - 1 mg/kg (oral) | 33.4% - 38.8% |
| Yuanhuadin (YD) | A549 Xenograft (Mice) | 0.5 mg/kg (oral) | Significant reduction | |
Mechanisms of Action & Signaling Pathways
This compound exerts its anticancer effects through a multi-targeted mechanism, modulating several key cellular signaling pathways.
3.1 Primary Molecular Targets The primary molecular target for this compound is believed to be Protein Kinase C (PKC) . Its mechanism of action for both its selective cytotoxicity against cancer cells and its immunogenic potential depends on PKC activation. Additionally, this compound has been identified as a DNA-damaging agent and an inhibitor of DNA topoisomerase I , contributing to its broad anti-tumor activity.
3.2 Modulation of Signaling Pathways this compound's interaction with its primary targets triggers a cascade of downstream effects:
-
Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells by upregulating the expression of the p21 protein, a key cell cycle inhibitor. This upregulation occurs through an p53-independent mechanism.
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Activated AMPK then suppresses the mTORC2 signaling complex, leading to the deactivation of downstream effectors like Akt, PKCα, and Rac1, which are crucial for cell proliferation and migration.
-
Anti-Inflammatory Effects: In addition to its anticancer properties, this compound demonstrates anti-inflammatory activity by inhibiting the JAK1/STAT3 pathway, which reduces the production of pro-inflammatory cytokines like IL-6.
Key Experimental Methodologies
The characterization of this compound's activity involves standard preclinical assays. Below are generalized protocols representative of the methodologies cited in the literature.
4.1 Protocol: In Vitro Cell Proliferation Assay (SRB Assay) This protocol outlines a typical method for determining the IC₅₀ values of this compound against adherent cancer cell lines.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
Cell Fixation: Discard the drug-containing medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC₅₀ value using non-linear regression analysis.
4.2 Protocol: In Vivo Xenograft Tumor Model This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1993) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 0.5-1 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 21 days).
-
Monitoring: Monitor tumor volume and body weight every 2-3 days. Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine efficacy. Tissues may be collected for further biomarker analysis (e.g., Ki-67, PCNA).
Conclusion
This compound is a structurally complex daphnane diterpenoid with potent and well-documented anticancer and anti-inflammatory properties. Its unique chemical structure, centered on a 5/7/6-tricyclic ring system, allows it to modulate critical cellular pathways, including those governed by PKC and AMPK/mTOR. With significant efficacy demonstrated in both in vitro and in vivo models, particularly against non-small cell lung cancer and specific subtypes of triple-negative breast cancer, this compound and its analogs represent promising lead compounds for the development of novel therapeutics. Further research into structure-activity relationships, synthetic accessibility, and safety profiles is warranted to fully realize their clinical potential.
References
Yuanhuacine: A Technical Guide to its Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Yuanhuacine, a daphnane-type diterpenoid, as a potential immunomodulatory agent. Drawing from preclinical research, this document outlines its mechanism of action, impact on key signaling pathways, and detailed experimental methodologies used to elucidate its effects.
Introduction
This compound, isolated from the flower buds of Daphne genkwa, has demonstrated significant biological activity, including potent antitumor effects.[1] Beyond its direct cytotoxic properties, emerging evidence highlights its capacity to modulate the immune system, suggesting a dual role in cancer therapy and the management of inflammatory conditions.[2][3] This guide synthesizes the current understanding of this compound's immunomodulatory profile to inform further research and development.
Mechanism of Action and Signaling Pathways
This compound's immunomodulatory effects are primarily attributed to its activation of Protein Kinase C (PKC).[2][4] This activation serves as a critical upstream event, initiating a cascade of downstream signaling that ultimately dictates the cellular response. Two key pathways have been identified as central to this compound's immunomodulatory action: the NF-κB and JAK/STAT pathways.
Activation of the PKC-NF-κB Signaling Axis
This compound has been shown to promote the expression of pro-inflammatory and antitumor cytokines through the activation of the NF-κB signaling pathway. In immune cells such as natural killer cells and monocytes, this compound treatment leads to the activation of NF-κB-mediated transcription. This results in the increased expression of cytokines like interferon-gamma (IFNγ) and interleukin-12 (B1171171) (IL-12), which are crucial for antitumor immunity. Conversely, it has been observed to downregulate the expression of the immunosuppressive cytokine IL-10.
Inhibition of the JAK1/STAT3 Signaling Pathway
In contrast to its activating role in the NF-κB pathway, this compound has been found to inhibit the JAK1/STAT3 signaling pathway. This has been particularly noted in the context of inflammation induced by lipopolysaccharide (LPS). This compound treatment effectively reduces the production of the pro-inflammatory cytokine IL-6 by inhibiting the activation of JAK1 and the subsequent phosphorylation of STAT3. This inhibitory effect on JAK1/STAT3 signaling suggests a potential therapeutic role for this compound in inflammatory conditions characterized by excessive IL-6 production.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in various studies. The following table summarizes key findings on its impact on cytokine expression.
| Cell Line | Treatment | Cytokine | Effect | Reference |
| THP-1 (human monocytic) | 2 nM this compound for 24h | IFNγ mRNA | Increased expression | |
| THP-1 (human monocytic) | 2 nM this compound for 24h | IL-12 mRNA | Increased expression | |
| THP-1 (human monocytic) | 2 nM this compound for 24h | IL-10 mRNA | Decreased expression | |
| RAW 264.7 (murine macrophage) | 2 nM this compound for 24h | IL-12 mRNA | Increased expression | |
| THP-1 macrophages | LPS + this compound | IL-6 | Reduced production |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the immunomodulatory properties of this compound.
In Vitro Immunomodulation Assays
4.1.1. Cell Culture and Differentiation
-
Cell Lines: Human monocytic THP-1 cells and murine macrophage-like RAW 264.7 cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
THP-1 Differentiation: THP-1 cells, which grow in suspension, are induced to differentiate into adherent macrophage-like cells upon treatment with this compound. This phenotypic change serves as an initial screen for immunomodulatory activity.
4.1.2. Cytokine Expression Analysis (qPCR)
-
Treatment: Cells are seeded and treated with this compound at specified concentrations (e.g., 2 nM) for a designated period (e.g., 24 hours). For pathway inhibition studies, cells are pre-treated with specific inhibitors such as TPCA-1 (1 µM) for NF-κB or Ro 31-8220 (1 µM) for PKC for 4 hours prior to this compound treatment.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen), and cDNA is synthesized using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green chemistry. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
4.1.3. Cell Viability Assays
-
Sulforhodamine B (SRB) Assay: This assay is used to assess the antiproliferative and cytotoxic effects of this compound on adherent cell lines. Cells are treated for 48 hours, fixed, stained with SRB, and the absorbance is measured to determine cell density.
In Vivo Antitumor and Anti-inflammatory Models
4.2.1. Xenograft Antitumor Studies
-
Animal Model: Female athymic nude mice (5-6 weeks old) are often used.
-
Tumor Implantation: Tumor fragments (e.g., HCC1806 triple-negative breast cancer) are implanted into the flanks of the mice.
-
Treatment: Once tumors reach a specific volume (e.g., 100 mm³), animals are randomized into treatment groups. This compound is administered intraperitoneally (i.p.) at specified doses (e.g., 1 mg/kg).
-
Endpoint Analysis: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
4.2.2. LPS-induced Acute Kidney Injury (AKI) Model
-
Animal Model: An in vivo AKI model is established by intraperitoneal administration of LPS.
-
Treatment: this compound is administered to evaluate its protective effects against LPS-induced kidney damage.
-
Endpoint Analysis: Kidney tissue is collected for histological analysis to assess tubular damage and for molecular analysis (e.g., Western blot) to measure the expression of inflammatory markers like IL-6 and the phosphorylation status of JAK1 and STAT3.
Conclusion and Future Directions
This compound presents a compelling profile as an immunomodulatory agent with the potential for therapeutic application in oncology and inflammatory diseases. Its ability to differentially regulate key signaling pathways, such as NF-κB and JAK/STAT, provides a mechanistic basis for its observed effects on cytokine production and immune cell function.
Future research should focus on:
-
In-depth Mechanistic Studies: Further elucidation of the downstream targets of the PKC-NF-κB and JAK/STAT pathways modulated by this compound.
-
In Vivo Efficacy in Immunocompetent Models: Evaluating the antitumor effects of this compound in animal models with a functional immune system to fully assess its immunomodulatory contributions.
-
Combination Therapies: Investigating the synergistic potential of this compound with immune checkpoint inhibitors and other immunotherapies.
-
Toxicology and Safety Profiling: Comprehensive assessment of the safety and tolerability of this compound to determine its therapeutic window.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising immunomodulatory properties of this compound. The detailed methodologies and summarized data offer a starting point for designing further preclinical studies to validate its therapeutic potential.
References
- 1. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Yuanhuacine in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Yuanhuacine, a daphnane (B1241135) diterpenoid, in the study of non-small cell lung cancer (NSCLC) cell lines. This compound has demonstrated significant anti-tumor activity by modulating key signaling pathways involved in cancer cell proliferation, migration, and survival.[1][2][3][4]
Mechanism of Action
This compound exerts its anti-cancer effects in NSCLC cells primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] Activation of AMPK, a crucial regulator of cellular energy homeostasis, leads to the suppression of the mechanistic target of rapamycin (B549165) (mTOR) pathway. Specifically, this compound has been shown to inhibit the mTORC2 complex, which is a key player in cell survival and the organization of the actin cytoskeleton. This inhibition leads to decreased expression of downstream targets such as p-Akt, p-PKCα, and Rac1, ultimately affecting cell growth and motility.
Data Presentation
Table 1: In Vitro Growth Inhibitory Activity of this compound in Human NSCLC Cell Lines
| Cell Line | IC50 (nM) after 72h Incubation |
| H1993 | 9 |
| H358 | >1000 |
| H460 | 28 |
| Calu-1 | 25 |
| H1299 | 18 |
| A549 | 15 |
Data extracted from research on the anti-proliferative activity of this compound.
Signaling Pathway Diagram
Caption: this compound signaling pathway in NSCLC cells.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on NSCLC cell lines.
Cell Culture and this compound Treatment
Objective: To culture NSCLC cell lines and treat them with this compound for subsequent assays.
Workflow Diagram:
Caption: Workflow for NSCLC cell culture and this compound treatment.
Protocol:
-
Cell Lines: Human NSCLC cell lines such as H1993, A549, H460, Calu-1, H1299, and H358 can be used.
-
Culture Medium: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO) and dilute it with the culture medium to the desired final concentrations for treatment.
-
Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control.
Cell Proliferation Assay (SRB Assay)
Objective: To determine the effect of this compound on the proliferation of NSCLC cells.
Workflow Diagram:
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.
-
Fixation: After incubation, fix the cells by gently adding cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four to five times with tap water and allow them to air-dry at room temperature.
-
Staining: Add 0.4% (wt/vol) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates with 1% (vol/vol) acetic acid to remove unbound SRB dye.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
Western Blot Analysis
Objective: To analyze the expression levels of proteins in the AMPK/mTOR signaling pathway after this compound treatment.
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AMPK, mTOR, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays
Objective: To evaluate the effect of this compound on the migratory and invasive potential of NSCLC cells.
A. Wound Healing (Scratch) Assay
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the wound at 0 hours and at various time points (e.g., 24, 48 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the wound at different time points to quantify cell migration.
B. Matrigel Invasion Assay
Protocol:
-
Chamber Coating: Coat the upper surface of a Transwell insert with an 8 µm pore size membrane with Matrigel and allow it to solidify.
-
Cell Seeding: Seed this compound-treated or control cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the chambers for a sufficient time (e.g., 24-48 hours) to allow for cell invasion.
-
Removal of Non-invasive Cells: Remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the invaded cells on the lower surface of the membrane and count them under a microscope.
Workflow Diagram for Migration and Invasion Assays:
Caption: Workflow for cell migration (Wound Healing) and invasion (Matrigel) assays.
References
- 1. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Yuanhuacine in triple-negative breast cancer research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent and selective agent for the study and potential treatment of triple-negative breast cancer (TNBC).[1][2][3] TNBC is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormone- or HER2-targeted therapies.[4] Research has demonstrated that this compound exhibits remarkable selectivity for the basal-like 2 (BL2) subtype of TNBC.[1] Its mechanism of action involves the activation of Protein Kinase C (PKC), which subsequently triggers NF-κB signaling, leading to the expression of anti-tumor cytokines and selective cytotoxicity against BL2 TNBC cells. Furthermore, this compound has been shown to possess immunogenic properties, promoting the differentiation of monocytes into macrophage-like cells that express an anti-tumor cytokine signature.
These application notes provide a comprehensive overview of the use of this compound in TNBC research, including its biological activities, relevant protocols for in vitro and in vivo studies, and a summary of key quantitative data.
Data Presentation
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | TNBC Subtype | IC50 (nM) | Reference |
| HCC1806 | Basal-Like 2 (BL2) | 1.6 | |
| HCC70 | Basal-Like 2 (BL2) | 9.4 | |
| Other TNBC Subtypes | (e.g., MSL) | > 3000 |
Table 2: Immunomodulatory Activity of this compound
| Assay | Cell Line | EC50 (nM) | Effect | Reference |
| THP-1 Differentiation | THP-1 (human monocytic) | 1.4 | Induction of differentiation into adherent myeloid cells |
Table 3: In Vivo Antitumor Efficacy of this compound in a TNBC Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |
| Athymic Nude Mice | HCC1806 (BL2) Xenograft | 1 mg/kg (day 0) and 0.7 mg/kg (day 4), i.p. | Significant reduction in tumor growth and weight |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Yuanhuacine in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing Yuanhuacine, a daphnane (B1241135) diterpenoid with potent anticancer properties, in xenograft mouse models of Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC). Detailed protocols for key experiments are provided to facilitate the design and execution of similar preclinical studies.
Introduction
This compound, isolated from the flower buds of Daphne genkwa, has demonstrated significant antitumor activity in various cancer cell lines and tumor models.[1][2][3] In vivo studies using xenograft mouse models are crucial for evaluating the therapeutic potential of this compound, assessing its efficacy in a physiological context, and elucidating its mechanism of action. This document outlines the methodologies for establishing xenograft models, administering this compound, and analyzing its effects on tumor growth and relevant signaling pathways.
Xenograft Mouse Models
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Line: H1993 human NSCLC cells.[4]
-
Animal Model: Nude mice.[4]
-
Application: To evaluate the effect of this compound on the growth of NSCLC tumors in vivo.
Triple-Negative Breast Cancer (TNBC) Xenograft Model
-
Cell Line: HCC1806 human TNBC cells (Basal-Like 2 subtype).
-
Animal Model: Athymic nude mice.
-
Application: To assess the potent and selective antitumor efficacy of this compound against the BL2 subtype of TNBC.
Quantitative Data Summary
Tumor Growth Inhibition in H1993 NSCLC Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | ~750 | Not specified | N/A |
| This compound | 0.5 mg/kg, oral, daily for 21 days | Not specified | Significantly inhibited | 33.4 |
| This compound | 1.0 mg/kg, oral, daily for 21 days | Not specified | Significantly inhibited | 38.8 |
| Gefitinib (control) | 10 mg/kg, oral, daily for 21 days | Not specified | Similar to this compound | Not specified |
Data extracted from a study on H1993 xenografts. No overt toxicity or significant body weight changes were observed in the this compound-treated groups.
Antitumor Efficacy in HCC1806 TNBC Xenograft Model
| Treatment Group | Total Dose & Schedule | Mean Final Tumor Weight (g) | Statistical Significance (vs. Vehicle) |
| Vehicle | N/A | ~0.45 | N/A |
| This compound | 1.7 mg/kg (1 mg/kg on day 0, 0.7 mg/kg on day 4), i.p. | ~0.2 | p < 0.05 |
| Paclitaxel (control) | 40 mg/kg (20 mg/kg on days 0 and 4), i.p. | ~0.25 | p < 0.05 |
Data derived from a study on HCC1806 xenografts. Tumor growth was monitored for 12 days.
Experimental Protocols
Xenograft Tumor Establishment and Treatment Workflow
The following diagram illustrates the general workflow for establishing xenograft tumors and administering treatment.
Protocol 4.1.1: H1993 NSCLC Xenograft Model
-
Cell Culture: Culture H1993 cells in appropriate media until they reach the desired confluence.
-
Cell Preparation: Harvest cells and resuspend them in a suitable medium (e.g., PBS with Matrigel) to a final concentration for injection.
-
Implantation: Subcutaneously inject H1993 cells into the flanks of nude mice.
-
Tumor Growth: Allow tumors to grow to a volume of approximately 90 mm³.
-
Treatment: Administer this compound (0.5 or 1.0 mg/kg) or vehicle control orally once daily for 21 days.
-
Monitoring: Measure tumor size with calipers every 4-6 days and monitor the body weight of the animals.
-
Endpoint: At day 21, euthanize the mice, excise the tumors, and measure their weight.
Protocol 4.1.2: HCC1806 TNBC Xenograft Model
-
Cell Culture: Culture HCC1806 cells as required.
-
Implantation: Inject HCC1806 tumor fragments bilaterally into the flanks of 5-6 week old female athymic nude mice.
-
Tumor Growth: When tumors reach a volume of approximately 100 mm³, randomize the animals into treatment groups.
-
Treatment: Administer this compound (1 mg/kg on day 0 and 0.7 mg/kg on day 4) or vehicle control via intraperitoneal (i.p.) injection.
-
Monitoring: Monitor tumor growth and body weight throughout the 12-day study.
-
Endpoint: At day 12, euthanize the mice, and collect tumors for weight measurement.
Analysis of Signaling Pathways
Protocol 4.2.1: Western Blot Analysis
This protocol is a general guideline and may require optimization for specific antibodies and protein targets.
-
Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPKα, AMPKα, p-mTOR, mTOR, p-Akt, Akt, PKCα) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4.2.2: Immunohistochemistry (IHC)
This is a general protocol for IHC on paraffin-embedded tumor sections.
-
Deparaffinization and Rehydration: Deparaffinize tumor sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific binding with a blocking serum (e.g., goat serum).
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-p-AMPKα, anti-Ki-67, anti-PCNA) overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Detection: Visualize the staining using a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Apoptosis Detection
Protocol 4.3.1: TUNEL Assay
This general protocol outlines the steps for detecting DNA fragmentation in apoptotic cells within tumor tissue.
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
-
Permeabilization: Treat sections with Proteinase K to permeabilize the tissue.
-
TdT Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.
-
Detection: Apply a streptavidin-HRP conjugate, followed by a substrate like DAB, to visualize the labeled apoptotic cells.
-
Counterstaining: Counterstain with a suitable nuclear stain (e.g., methyl green or hematoxylin).
-
Analysis: Examine the sections under a microscope to identify and quantify TUNEL-positive (apoptotic) cells.
Signaling Pathways Modulated by this compound
AMPK/mTOR Signaling Pathway in NSCLC
This compound has been shown to activate the AMPK signaling pathway and suppress the mTORC2-mediated downstream signaling in H1993 NSCLC cells. This leads to the inhibition of cell growth and proliferation.
Protein Kinase C (PKC) Signaling in TNBC
The anticancer activity of this compound in the BL2 subtype of TNBC is dependent on the activation of Protein Kinase C (PKC).
Conclusion
The in vivo studies using xenograft mouse models provide strong preclinical evidence for the antitumor effects of this compound in NSCLC and TNBC. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other natural products in oncology drug development. Further studies in immunocompetent models could provide additional insights into the immunomodulatory effects of this compound.
References
Application Notes and Protocols for Yuanhuacine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Yuanhuacine, a daphnane (B1241135) diterpenoid with potent anti-tumor activity, in cell culture experiments. The information is intended for researchers and professionals in the fields of cancer biology, pharmacology, and drug development.
Introduction
This compound is a natural product isolated from the flower buds of Daphne genkwa. It has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) and certain subtypes of triple-negative breast cancer (TNBC).[1][2] Its primary mechanisms of action involve the activation of Protein Kinase C (PKC) and the modulation of the AMPK/mTOR signaling pathway.[1][3][4] These pathways are critical regulators of cell growth, proliferation, and survival, making this compound a compound of interest for cancer research and drug development.
Product Information
| Characteristic | Information |
| Compound Name | This compound (YHL-14) |
| CAS Number | 79981-56-1 |
| Molecular Formula | C37H44O10 |
| Molecular Weight | 648.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Preparation of this compound Solutions
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
Protocol for Preparing a 10 mM Stock Solution
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh 6.487 mg of this compound.
-
Dissolution: Add the appropriate volume of 100% DMSO to the weighed this compound powder to achieve a final concentration of 10 mM. For 6.487 mg, add 1 ml of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µl) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. For most cell lines, a final DMSO concentration of 0.1% is considered safe.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µl of the 10 mM stock to 999 µl of cell culture medium.
-
Experimental Protocols
The following are generalized protocols for common cell culture experiments using this compound. Specific parameters such as cell seeding density, treatment duration, and this compound concentration should be optimized for each cell line and experimental setup.
Cell Proliferation (SRB) Assay
This assay is used to determine the effect of this compound on cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Fixation: After incubation, fix the cells by gently adding 50 µl of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µl of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µl of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in protein expression levels in response to this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound exerts its anti-cancer effects by modulating key signaling pathways. One of the primary mechanisms is the activation of Protein Kinase C (PKC), which can lead to downstream effects on cell growth and apoptosis. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling, a crucial pathway for cell proliferation.
Caption: this compound signaling pathways.
Experimental Workflow for this compound Treatment
The following diagram illustrates a typical workflow for a cell-based experiment with this compound.
Caption: Experimental workflow for this compound.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. These values can serve as a reference for designing experiments, but it is crucial to determine the IC50 for the specific cell line and conditions used in your laboratory.
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) | Reference |
| H1993 | Non-Small Cell Lung Cancer | 9 | 72 | |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6 | 48 | |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 9.4 | 48 | |
| T24T | Bladder Cancer | 1.83 (µM) | Not Specified | |
| HCT116 | Colon Cancer | 14.28 (µM) | Not Specified |
Note: The significant difference in IC50 values (nM vs µM) highlights the cell-type-specific sensitivity to this compound.
Safety Precautions
This compound is a potent compound and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these application notes and protocols, researchers can effectively prepare and utilize this compound solutions for their cell culture experiments to investigate its anti-cancer properties and underlying molecular mechanisms.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Yuanhuacine: A Potent Modulator of the AMPK/mTOR Signaling Pathway
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yuanhuacine (YC), a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action involves the potent modulation of the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study AMPK/mTOR signaling in cancer research.
This compound activates the AMPK signaling pathway, a critical regulator of cellular energy homeostasis, and subsequently suppresses the mTOR pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth and proliferation. Specifically, this compound has been shown to inhibit the mTORC2 complex, a key player in cell survival and actin cytoskeleton organization.
Data Presentation
In Vitro Anti-Proliferative Activity of this compound
This compound exhibits potent growth inhibitory activity against various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized below.
| Cell Line | IC50 (nM) |
| H1993 | 9 |
Data extracted from Kang et al., 2015.
Effects of this compound on AMPK and mTOR Phosphorylation
This compound treatment leads to a significant increase in the phosphorylation of AMPKα (p-AMPKα), indicating its activation, and a subsequent decrease in the phosphorylation of mTOR.
| Treatment | Fold Change in p-AMPKα | Fold Change in p-mTOR |
| This compound (1 µM) | ~2.5-fold increase | ~0.4-fold decrease |
| Compound C (20 µM) | ~0.5-fold decrease | Not Reported |
| This compound (1 µM) + Compound C (20 µM) | ~1.5-fold increase | Not Reported |
| Metformin (10 mM) | ~2.0-fold increase | ~0.6-fold decrease |
| This compound (1 µM) + Metformin (10 mM) | ~3.5-fold increase | Not Reported |
Data is a summary of findings from comparative experiments in H1993 human NSCLC cells.
In Vivo Tumor Growth Inhibition
In a xenograft nude mouse model implanted with H1993 cells, this compound significantly inhibited tumor growth.
| Treatment Group | Tumor Growth Inhibition |
| This compound (0.5 mg/kg) | 33.4% |
| This compound (1.0 mg/kg) | 38.8% |
Data from H1993 cell-implanted xenograft nude mouse model.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action in the AMPK/mTOR Pathway
Caption: this compound activates AMPK, which in turn inhibits the mTORC2 signaling pathway.
Experimental Workflow for Studying this compound's Effects
Caption: A typical experimental workflow for investigating the effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Human non-small cell lung cancer (NSCLC) cell line H1993.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute with the culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Seed cells in appropriate culture plates or flasks. Allow them to adhere and grow for 24 hours. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific assay.
Protocol 2: Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Protocol 3: Cell Proliferation (SRB) Assay
-
Cell Seeding: Seed H1993 cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 72 hours.
-
Cell Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates. Add 10 mM Tris base solution to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The percentage of cell survival is calculated relative to the vehicle-treated control cells.
Protocol 4: In Vivo Xenograft Model
-
Animal Model: Use athymic nude mice (e.g., BALB/c-nu/nu).
-
Cell Implantation: Subcutaneously inject H1993 cells into the flanks of the mice.
-
Tumor Development: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at different doses). Administer this compound via intraperitoneal (i.p.) injection.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for p-AMPK expression.
This compound serves as a valuable pharmacological tool for investigating the intricate roles of the AMPK and mTOR signaling pathways in cancer biology. Its ability to activate AMPK and inhibit mTORC2 provides a specific mechanism to probe the downstream consequences of modulating these pathways, including effects on cell proliferation, migration, and in vivo tumor growth. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Yuanhuacine-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated potent anti-tumor activity in various cancer cell lines. A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death. For researchers investigating the anti-cancer potential of this compound, accurate and reliable measurement of apoptosis is crucial. This document provides detailed application notes and experimental protocols for key techniques used to quantify and characterize this compound-induced apoptosis.
Core Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-faceted approach, primarily involving the intrinsic (mitochondrial) pathway. Key molecular events include:
-
Activation of Protein Kinase C (PKC): this compound is a potent activator of the PKC family, which can lead to downstream signaling events that promote apoptosis.
-
Inhibition of Pro-Survival Pathways: The compound has been shown to suppress critical cell survival signaling cascades, including the PI3K/Akt/mTOR pathway.
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former. This leads to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Dysfunction: The shift in Bcl-2 family protein balance results in the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and subsequent activation of a caspase cascade, beginning with initiator caspases (e.g., caspase-9) and culminating in the activation of executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for cleaving cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data on the effects of this compound on various cancer cell lines.
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| H1993 (NSCLC) | 0.08 ± 0.01 | 72 | SRB Assay | [1] |
| H460 (NSCLC) | 0.12 ± 0.02 | 72 | SRB Assay | [1] |
| A549 (NSCLC) | 0.15 ± 0.03 | 72 | SRB Assay | [1] |
| H1299 (NSCLC) | 0.11 ± 0.01 | 72 | SRB Assay | [1] |
| HCC1806 (TNBC) | 0.0016 | 48 | SRB Assay | [1] |
| HCC70 (TNBC) | 0.0027 | 48 | SRB Assay | |
| MCF-7 (Breast) | Not specified | 24 | Flow Cytometry |
NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer; SRB: Sulforhodamine B.
| Cell Line | This compound Conc. | Treatment Time (h) | Assay | Result | Reference |
| MCF-7 | 0, 5, 10, 20 µg/mL | 24 | Flow Cytometry (Sub-G1) | Dose-dependent increase in apoptotic peak | |
| THP-1 | Not specified | Not specified | Caspase 3/7 Assay | Data not available |
| Cell Line | This compound Conc. | Treatment Time (h) | Protein | Change in Expression | Reference |
| MCF-7 | 0-20 µg/mL | 24 | Bcl-2 | Decreased | |
| MCF-7 | 0-20 µg/mL | 24 | Bax | Increased | |
| MCF-7 | 0-20 µg/mL | 24 | FasL | Increased | |
| MCF-7 | 0-20 µg/mL | 24 | Cleaved PARP | Increased |
Signaling Pathways and Visualizations
Caption: Signaling pathways activated by this compound to induce apoptosis.
Experimental Protocols
The following are detailed protocols for commonly used assays to measure this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Application Note: This is the most widely used method for detecting early and late-stage apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Establish compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caption: Workflow for Annexin V/PI apoptosis assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Application Note: The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. The incorporated label can be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Cell Preparation:
-
Grow and treat cells with this compound on coverslips (for microscopy) or in culture plates (for flow cytometry).
-
Harvest and wash cells as described for the Annexin V/PI assay.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Resuspend the cells in 50 µL of TUNEL reaction mixture (containing TdT and FITC-dUTP) according to the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
As a negative control, perform the reaction without the TdT enzyme.
-
As a positive control, pre-treat fixed and permeabilized cells with DNase I to induce DNA breaks.
-
-
Analysis:
-
For microscopy, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize using a fluorescence microscope.
-
For flow cytometry, wash the cells with PBS and resuspend in a suitable buffer for analysis.
-
Caspase Activity Assay
Application Note: Caspases are a family of proteases that are activated during apoptosis. Executioner caspases, such as caspase-3 and -7, are responsible for the cleavage of key cellular proteins. Caspase activity can be measured using a variety of commercially available kits that typically employ a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
Protocol (Colorimetric Assay for Caspase-3/7):
-
Cell Lysis:
-
Culture and treat cells with this compound in a 96-well plate.
-
After treatment, lyse the cells by adding a lysis buffer provided in the assay kit.
-
Incubate on ice for 10-15 minutes.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay to normalize caspase activity.
-
-
Caspase Activity Measurement:
-
Add an equal amount of protein from each lysate to a new 96-well plate.
-
Add the caspase-3/7 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-change in caspase activity in this compound-treated samples compared to the vehicle-treated control after normalizing to protein concentration.
-
Western Blotting for Apoptosis-Related Proteins
Application Note: Western blotting is a powerful technique to analyze the expression levels of specific proteins involved in the apoptotic signaling pathway. This allows for the investigation of changes in pro- and anti-apoptotic proteins, such as the Bcl-2 family members.
Protocol:
-
Protein Extraction and Quantification:
-
Culture and treat cells with this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Application Note: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. The JC-1 dye is a lipophilic, cationic probe that can be used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well black-walled plate or on coverslips and treat with this compound.
-
Include a positive control for mitochondrial depolarization, such as CCCP.
-
-
JC-1 Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add JC-1 staining solution (prepared according to the manufacturer's instructions) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Analysis:
-
For fluorescence microscopy, wash the cells with assay buffer and observe under a fluorescence microscope using filters for red and green fluorescence.
-
For flow cytometry, harvest the cells, wash with assay buffer, and analyze on a flow cytometer, detecting red fluorescence in the PE channel and green fluorescence in the FITC channel.
-
For a plate reader, wash the cells with assay buffer and measure the fluorescence intensity at the appropriate wavelengths for red and green emission.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
References
Application Notes and Protocols for Investigating Actin Cytoskeleton Organization with Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity by modulating key cellular signaling pathways.[1][2][3] Of particular interest to cell biologists and drug developers is its pronounced effect on the organization of the actin cytoskeleton.[1][4] The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in various cellular processes, including cell migration, invasion, and morphology. Dysregulation of the actin cytoskeleton is a hallmark of cancer metastasis. This compound presents itself as a valuable chemical tool to probe the signaling networks that govern actin dynamics and to investigate potential therapeutic strategies targeting metastatic progression.
These application notes provide a comprehensive guide to utilizing this compound for studying actin cytoskeleton organization. We present quantitative data on its effects, detailed protocols for key experiments, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell proliferation, migration, and invasion, as well as its impact on key signaling proteins involved in actin cytoskeleton organization. The data is derived from studies on human non-small cell lung cancer (NSCLC) H1993 cells.
Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) after 72h |
| H1993 | 0.03 ± 0.01 |
| H460 | 0.02 ± 0.01 |
| A549 | 0.04 ± 0.01 |
| H1299 | 0.03 ± 0.01 |
| Calu-1 | 0.02 ± 0.01 |
| H358 | 0.04 ± 0.01 |
Table 2: Dose-Dependent Effect of this compound on H1993 Cell Migration (Wound Healing Assay)
| This compound (µM) | Wound Closure (%) after 24h |
| 0 (Control) | ~100% |
| 0.01 | ~70% |
| 0.02 | ~40% |
| 0.04 | ~20% |
Table 3: Dose-Dependent Effect of this compound on H1993 Cell Invasion (Matrigel Invasion Assay)
| This compound (µM) | Relative Invasion (%) after 24h |
| 0 (Control) | 100% |
| 0.01 | ~60% |
| 0.02 | ~30% |
| 0.04 | ~10% |
Table 4: Effect of this compound on the Expression of Proteins Regulating Actin Cytoskeleton
| Protein | This compound (0.04 µM) - Change in Expression/Activity |
| p-AMPKα (Thr172) | Increased |
| p-Akt (Ser473) | Decreased |
| p-PKCα (Ser657) | Decreased |
| p-Rac1 (Ser71) | Decreased |
| F-actin | Decreased |
Signaling Pathway and Experimental Workflows
To elucidate the mechanism of action and experimental design, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human non-small cell lung cancer (NSCLC) H1993 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of proteins involved in actin cytoskeleton regulation.
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPKα, AMPKα, p-Akt, Akt, p-PKCα, PKCα, p-Rac1, Rac1, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Immunocytochemistry for F-actin Staining
This protocol allows for the visualization of changes in the filamentous actin (F-actin) cytoskeleton.
-
Cell Seeding: Seed H1993 cells onto glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 30 minutes.
-
F-actin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) according to the manufacturer's instructions to stain F-actin.
-
Nuclear Staining (Optional): Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images to document changes in F-actin organization and cell morphology.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed H1993 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound to the wells.
-
Imaging: Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch width.
Matrigel Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cells.
-
Chamber Preparation: Use transwell inserts with an 8 µm pore size polycarbonate membrane. Coat the upper surface of the membrane with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend H1993 cells in serum-free medium and seed them into the upper chamber of the transwell insert. Add this compound at various concentrations to the cell suspension.
-
Chemoattractant: Fill the lower chamber with culture medium containing 10% FBS as a chemoattractant.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Removal of Non-invasive Cells: After incubation, remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution such as crystal violet.
-
Imaging and Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Calculate the percentage of invasion relative to the untreated control.
References
- 1. Enhanced Invasion of Metastatic Cancer Cells via Extracellular Matrix Interface | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
A Comprehensive Guide to In Vitro Dosage and Administration of Yuanhuacine
FOR RESEARCH PURPOSES ONLY
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor and immunomodulatory activities in a variety of in vitro models. This document provides a detailed guide for researchers, scientists, and drug development professionals on the dosage, administration, and experimental protocols for the in vitro use of this compound.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms. It has been shown to be a potent activator of Protein Kinase C (PKC), which is a key mechanism for its selective cytotoxicity against certain cancer subtypes.[1][2][3][4] Additionally, this compound can function as a topoisomerase 1 inhibitor, leading to DNA damage in cancer cells.[5] In non-small cell lung cancer (NSCLC) cells, this compound has been found to regulate the AMPK/mTOR signaling pathway, leading to inhibited cell growth. Furthermore, it has been observed to induce the differentiation of monocytes and promote the expression of anti-tumor cytokines.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the appropriate dosage for in vitro experiments.
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| HCC1806 | Triple Negative Breast Cancer (Basal-Like 2) | 1.6 | 48 hours |
| HCC70 | Triple Negative Breast Cancer (Basal-Like 2) | 9.4 | 48 hours |
| MDA-MB-231 | Triple Negative Breast Cancer (Mesenchymal-Like) | > 3000 | 48 hours |
| H1993 | Non-Small Cell Lung Cancer | Not explicitly stated in nM, but showed growth inhibition | Not specified |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Adherent cancer cell lines (e.g., HCC1806, HCC70)
-
Appropriate cell culture medium with 10% FBS and 50 μg/mL gentamycin
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Treat the cells with the various concentrations of this compound for 48 hours. Include a vehicle control (DMSO-treated cells).
-
After the incubation period, gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value.
THP-1 Monocyte Differentiation Assay
This protocol is based on the methodology used to assess the immunomodulatory effects of this compound.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
THP-1 human monocytic cell line
-
RPMI 1640 medium with 10% FBS and 50 μg/mL gentamycin
-
96-well plates
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Sulforhodamine B (SRB) assay reagents (as described above)
Procedure:
-
Plate non-adherent THP-1 cells at a density of 25,000 cells per well in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control (100 nM PMA).
-
After incubation, carefully discard the non-adherent THP-1 cells by gentle aspiration.
-
The remaining adherent cells, which have differentiated, are then fixed, stained, and quantified using the SRB assay as described in the previous protocol.
-
The increase in absorbance corresponds to an increase in cell differentiation.
Gene Expression Analysis by qRT-PCR
This protocol allows for the investigation of this compound's effect on the expression of target genes, such as those involved in cytokine production.
Materials:
-
This compound
-
THP-1 or other relevant cell lines
-
Appropriate cell culture reagents
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., IFNγ, IL-12) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat cells with this compound (e.g., 2 nM for THP-1 cells) for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, specific primers for the genes of interest, and a qPCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancers | Free Full-Text | this compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Yuanhuacine solubility issues for in vitro assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to Yuanhuacine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro studies, it is highly recommended to prepare stock solutions of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] Stock solutions with concentrations as high as 80 mM in DMSO have been reported in the literature.[2]
Q2: How should I store this compound and its stock solutions?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture.[4] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C. Each freeze-thaw cycle can introduce atmospheric moisture, potentially compromising the compound's stability.
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous media. What should I do?
This is a common issue with hydrophobic compounds like this compound. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. However, for most cell culture experiments, it is best practice to keep the final concentration of DMSO at or below 0.5%, with many studies using a final concentration of 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: What are the known mechanisms of action for this compound?
This compound has been shown to exert its effects through multiple signaling pathways. Its primary mechanism involves the activation of Protein Kinase C (PKC). It also activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mTOR signaling pathway. Additionally, this compound can up-regulate the p21 protein and act as a DNA topoisomerase I inhibitor.
Troubleshooting Guide: this compound Solubility in In Vitro Assays
If you are experiencing precipitation of this compound upon dilution of your DMSO stock solution into aqueous buffers or cell culture media, follow these steps:
-
Initial Check :
-
Confirm that your DMSO is anhydrous and of high purity.
-
Ensure that your this compound stock solution is fully dissolved and clear before dilution.
-
-
Dilution Technique :
-
Warm the aqueous medium or buffer to 37°C before adding the this compound stock.
-
Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid mixing.
-
Avoid adding the aqueous solution directly to the DMSO stock.
-
-
Solvent Concentration :
-
If precipitation persists, consider preparing a more dilute DMSO stock solution to lower the initial concentration upon dilution.
-
Be mindful of the final DMSO concentration in your assay and ensure it is within the tolerated range for your cell line.
-
-
Alternative Solvents (for specific applications) :
-
For certain applications, other organic solvents may be used, but their compatibility with your specific assay must be validated. For in vivo studies, a formulation of ethanol, Tween 80, and water (1:1:98) has been used.
-
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Recommended Solvent | Special Instructions |
| Solid | -20°C or -80°C | N/A | Protect from light and moisture. |
| Stock Solution | -80°C | Anhydrous DMSO | Aliquot into single-use vials to avoid freeze-thaw cycles. |
Table 2: Reported In Vitro Concentrations and IC50 Values
| Cell Line | Assay Type | IC50 Concentration | Final DMSO Concentration |
| T24T | Cell Growth Inhibition | 1.83 ± 0.02 µM | 0.1% (v/v) |
| UMUC3 | Cell Growth Inhibition | 1.89 ± 0.02 µM | 0.1% (v/v) |
| HCT116 | Cell Growth Inhibition | 14.28 ± 0.64 µM | 0.1% (v/v) |
Data extracted from a study by Lu et al.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Dispense the stock solution into small, single-use aliquots in tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Warm the cell culture medium or buffer to 37°C.
-
Prepare serial dilutions of the this compound stock in the pre-warmed medium. Add the stock solution dropwise to the medium while vortexing to ensure rapid and uniform mixing.
-
Use the diluted this compound solution immediately for your experiments.
-
Remember to include a vehicle control with the same final concentration of DMSO in your experimental setup.
Visualizations
Caption: Simplified signaling pathway of this compound's anti-tumor activity.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Optimizing Yuanhuacine concentration to minimize cytotoxicity in normal cells.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Yuanhuacine, focusing on optimizing its concentration to achieve maximal therapeutic efficacy while minimizing cytotoxic effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound exerts its anticancer effects through multiple signaling pathways. A primary mechanism is the activation of Protein Kinase C (PKC), which is crucial for its selective cytotoxicity against certain cancer subtypes.[1][2][3] In non-small cell lung cancer (NSCLC) cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway and suppresses the mTORC2-mediated downstream signaling pathway.[4][5] This leads to the inhibition of cell growth and proliferation. Additionally, it has been reported to function as a topoisomerase 1 inhibitor.
Q2: How does this compound selectively target cancer cells over normal cells?
This compound has demonstrated a degree of selective cytotoxicity. For instance, it inhibits the proliferation of human lung cancer cells with minimal impact on normal lung epithelial cells. The selectivity is attributed to the differential molecular liabilities of cancer cells, such as the overexpression or specific isoforms of PKC in certain cancer subtypes like basal-like 2 (BL2) triple-negative breast cancer (TNBC). This allows for a therapeutic window where cancer cells are sensitive to concentrations that are not toxic to surrounding normal tissues.
Q3: What are typical IC50 values for this compound in different cell lines?
The IC50 values for this compound vary significantly depending on the cell line. It shows high potency in the nanomolar range for sensitive cancer cell lines, while normal cells and less sensitive cancer lines require much higher concentrations to observe cytotoxic effects.
| Cell Line | Cell Type | IC50 Value |
| HCC1806 | BL2 TNBC | 1.6 nM |
| HCC70 | BL2 TNBC | 9.4 nM |
| H1993 | Non-Small Cell Lung Cancer | 9 nM |
| A549 | Non-Small Cell Lung Cancer | 19 nM, 30 nM |
| MDA-MB-231 | Mesenchymal TNBC | >3000 nM (>3 µM) |
| HMEC | Human Mammary Epithelial (Normal) | 14.0 µM |
| MRC-5 | Human Normal Lung Epithelial | No cytotoxic effect reported at concentrations effective against A549 cells. |
Q4: What is a recommended starting concentration range for in vitro experiments?
Based on the available data, a wide range of concentrations should be tested. For sensitive cancer cell lines (e.g., BL2 TNBC, some NSCLC), a starting range of 1 nM to 100 nM is advisable. For cell lines with unknown sensitivity and for assessing cytotoxicity in normal cells, a broader range from 10 nM up to 50 µM may be necessary to establish a dose-response curve.
Troubleshooting Guide
Issue 1: No significant cytotoxicity observed in my cancer cell line.
-
Possible Cause 1: Cell Line Resistance. Your cell line may be intrinsically resistant to this compound. The cytotoxicity of this compound is highly cell-type dependent. For example, mesenchymal TNBC cell lines like MDA-MB-231 are significantly less sensitive than BL2 subtype cell lines.
-
Solution: Verify the subtype of your cancer cell line if possible. Consider testing a positive control cell line known to be sensitive to this compound, such as HCC1806 or H1993.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time too short to induce a cytotoxic effect.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 50 µM) and consider increasing the incubation time (e.g., 48 to 72 hours).
-
-
Possible Cause 3: Compound Inactivity. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution and verify its activity on a sensitive cell line.
-
Issue 2: High cytotoxicity observed in normal control cells.
-
Possible Cause 1: Concentration is too high. While this compound shows selectivity, high concentrations will eventually be toxic to normal cells.
-
Solution: Carefully review your dose-response curve. The goal is to identify a "therapeutic window"—a concentration range that is cytotoxic to cancer cells but has minimal effect on normal cells. Lower the concentration to a range where you see a significant difference in viability between the cancer and normal cell lines.
-
-
Possible Cause 2: Extended Incubation Time. Prolonged exposure might lead to off-target effects and toxicity in normal cells.
-
Solution: Evaluate if a shorter incubation time can achieve sufficient cancer cell cytotoxicity while sparing normal cells.
-
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 550-600 nm)
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate until they form a monolayer.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Caption: Key signaling pathways activated by this compound leading to anticancer effects.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Yuanhuacine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Yuanhuacine in cancer cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a daphnane (B1241135) diterpenoid with a multi-faceted anti-cancer mechanism. Its primary modes of action include the activation of Protein Kinase C (PKC) and the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3][4] This dual activity leads to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Q2: Are there any known cancer cell lines resistant to this compound?
While this compound shows potent activity against a range of cancer cell lines, particularly the basal-like 2 (BL2) subtype of triple-negative breast cancer, inherent or acquired resistance can occur.[1] Specific documentation of cell lines with acquired resistance to this compound is limited in publicly available literature. However, resistance to agents targeting the PKC and AMPK/mTOR pathways is a known phenomenon in cancer therapy.
Q3: What are the potential mechanisms of resistance to this compound?
Based on its mechanism of action, potential resistance mechanisms to this compound include:
-
Alterations in the PKC pathway: Mutations or altered expression of PKC isoforms can prevent this compound binding or downstream signaling.
-
Dysregulation of the AMPK/mTOR pathway: Changes in the expression or activity of key proteins in this pathway could render cells insensitive to this compound's modulatory effects.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Enhanced DNA damage response: Upregulation of DNA repair pathways could counteract this compound-induced cellular stress and apoptosis.
-
Induction of pro-survival autophagy: Cancer cells might utilize autophagy as a survival mechanism to counteract the cytotoxic effects of this compound.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Symptoms:
-
Increase in the half-maximal inhibitory concentration (IC50) of this compound compared to parental cell lines.
-
Reduced apoptosis or cell cycle arrest upon this compound treatment.
-
Resumption of cell proliferation after an initial response to this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Altered PKC Signaling | 1. Western Blot Analysis: Profile the expression and phosphorylation status of PKC isoforms in sensitive versus resistant cells. 2. PKC Activators/Inhibitors: Use known PKC activators (e.g., Phorbol 12-myristate 13-acetate - PMA) and inhibitors (e.g., Enzastaurin) to confirm the role of PKC in the observed resistance. 3. Combination Therapy: Investigate the synergistic effects of this compound with other agents that target parallel or downstream pathways. |
| Dysregulated AMPK/mTOR Pathway | 1. Phospho-protein Analysis: Assess the phosphorylation levels of AMPK, mTOR, and their downstream effectors (e.g., p70S6K, 4E-BP1) in the presence and absence of this compound. 2. AMPK Modulators: Co-treat cells with this compound and an AMPK activator (e.g., metformin) or inhibitor (e.g., Compound C) to see if sensitivity is restored. |
| Increased Drug Efflux | 1. ABC Transporter Expression: Quantify the mRNA and protein levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2). 2. Efflux Pump Inhibition: Use known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-gp) in combination with this compound to assess the reversal of resistance. |
| Enhanced DNA Damage Response | 1. DDR Protein Expression: Examine the levels of key DNA damage response proteins (e.g., ATM, ATR, DNA-PKcs) in resistant cells. 2. DDR Inhibitors: Combine this compound with inhibitors of specific DNA repair pathways to potentially re-sensitize resistant cells. |
Issue 2: Inconsistent Experimental Results with this compound
Symptoms:
-
High variability in cell viability assays.
-
Discrepancies in apoptosis or cell cycle analysis between experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| This compound Stability and Storage | 1. Fresh Preparation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. 2. Proper Storage: Aliquot and store stock solutions at -80°C to minimize degradation from repeated freeze-thaw cycles. |
| Cell Culture Conditions | 1. Consistent Seeding Density: Ensure a consistent number of cells are seeded for each experiment to avoid variations due to cell density effects. 2. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination, which can significantly alter cellular responses to drugs. |
| Assay-Specific Issues | 1. Optimize Incubation Time: Determine the optimal treatment duration for your specific cell line and assay. 2. Assay Controls: Include appropriate positive and negative controls in all experiments to ensure assay validity. |
Quantitative Data Summary
The following tables provide a summary of IC50 values for this compound in various cancer cell lines and a hypothetical example of data from a resistance reversal experiment.
Table 1: IC50 Values of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24T | Bladder Cancer | 1.83 ± 0.02 | |
| UMUC3 | Bladder Cancer | 1.89 ± 0.02 | |
| HCT116 | Colon Cancer | 14.28 ± 0.64 | |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | |
| MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal) | > 3 |
Table 2: Hypothetical Example of IC50 Values in a this compound-Resistant Cell Line and Reversal of Resistance
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Resistance |
| Parental Cell Line | This compound alone | 2.5 | 1 |
| Resistant Cell Line | This compound alone | 25.0 | 10 |
| Resistant Cell Line | This compound + Efflux Pump Inhibitor (e.g., Verapamil) | 5.0 | 2 |
| Resistant Cell Line | This compound + AMPK Activator (e.g., Metformin) | 8.0 | 3.2 |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is for assessing the expression and phosphorylation status of proteins in the PKC and AMPK/mTOR pathways.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCα, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at the desired concentration and time points. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound's anti-cancer activity.
References
Best practices for long-term storage of Yuanhuacine compounds.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Yuanhuacine compounds. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address potential issues encountered during experimental workflows.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems related to the storage and handling of this compound.
Problem: Loss of Compound Activity or Inconsistent Experimental Results
This is a frequent issue that can often be traced back to improper storage or handling of this compound. The following workflow can help identify the root cause.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
For long-term stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to protect the compound from light during storage.[1]
Q2: How should I prepare a stock solution of this compound?
This compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions for in vitro experiments.[2] Ensure the DMSO is of high purity and anhydrous to prevent degradation of the compound.
Q3: Is this compound sensitive to light?
Yes, this compound should be protected from light.[1] Daphnane (B1241135) and tigliane (B1223011) diterpenoids, the class of compounds to which this compound belongs, are generally recommended to be stored in the dark to prevent photodegradation.[3]
Q4: Can I store this compound at room temperature?
No, it is not recommended. Storing daphnane diterpenoids in solution at room temperature for extended periods can lead to autoxidation.[3] For short-term handling during experiments, keep the solution on ice and minimize exposure to ambient light and temperature.
Q5: How many times can I freeze-thaw a this compound stock solution?
To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended. This practice prevents the degradation that can occur with repeated temperature changes.
Q6: What are the signs of this compound degradation?
Degradation may not be visually apparent. The primary indicator of degradation is a decrease in the compound's biological activity, leading to inconsistent or unexpected experimental results. If you suspect degradation, it is advisable to use a fresh stock of the compound.
Q7: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively detailed in the literature, related daphnane diterpenoids are known to be susceptible to autoxidation. Given its chemical structure, which includes an orthoester group and other reactive moieties, this compound may also be prone to hydrolysis and other transformations if not stored under appropriate conditions.
Quantitative Storage Recommendations
| Parameter | Condition | Duration | Recommendation |
| Temperature | -80°C | Up to 6 months | Optimal for long-term storage |
| -20°C | Up to 1 month | Suitable for short-term storage | |
| Light | Dark | During storage | Mandatory ; use amber vials or wrap in foil |
| Solvent | Anhydrous DMSO | As needed for experiments | Prepare fresh dilutions for experiments |
| Freeze-Thaw | Minimize | N/A | Aliquot stock solutions into single-use vials |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (pure compound)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex briefly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but prolonged heating should be avoided.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing this compound Stability
To confirm the stability of your stored this compound, a bioassay using a sensitive cell line can be performed.
-
Materials:
-
A cancer cell line known to be sensitive to this compound (e.g., H1993 non-small cell lung cancer cells).
-
Cell culture medium and reagents.
-
Freshly prepared this compound stock solution (positive control).
-
Stored this compound stock solution (test sample).
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®).
-
-
Procedure:
-
Plate the cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of both the fresh and stored this compound stock solutions in cell culture medium.
-
Treat the cells with the different concentrations of this compound from both stock solutions. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 values for both the fresh and stored this compound. A significant increase in the IC50 of the stored compound compared to the fresh compound indicates degradation.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for utilizing this compound in cell-based assays, from storage to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential toxicity of Yuanhuacine in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuanhuacine (B1233473) in animal studies. The information is designed to help address potential issues related to the compound's toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo toxicity of this compound?
A1: The in vivo toxicity of this compound appears to be dependent on the route of administration. In one study, oral administration of 0.5 mg/kg and 1.0 mg/kg daily for 21 days in nude mice bearing H1993 xenografts showed no significant changes in body weight or overt signs of toxicity[1]. However, another study using intraperitoneal (i.p.) injections in mice with HCC1806 xenografts reported significant weight loss and the death of one animal at a dose of 1 mg/kg. The toxicity was observed to be less severe when the dose was reduced to 0.7 mg/kg[2][3].
Q2: Why is there a discrepancy in toxicity between oral and intraperitoneal administration?
A2: The difference in observed toxicity is likely due to the low oral bioavailability of this compound, which has been calculated to be 1.14% in rats[4]. This means that only a small fraction of the orally administered dose is absorbed into the systemic circulation, leading to lower systemic exposure and consequently, lower toxicity compared to the more direct intraperitoneal route.
Q3: What are the known signaling pathways affected by this compound that might contribute to its toxicity?
A3: this compound's biological activity, which is linked to its therapeutic and potentially toxic effects, involves the modulation of several signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway and suppress the mTOR signaling pathway[1]. Additionally, this compound is known to be an activator of Protein Kinase C (PKC). Studies on human L02 liver cells suggest that this compound's toxicity may involve pathways such as glycerophospholipid metabolism, sphingolipid metabolism, and fatty acid oxidation.
Q4: Are there any strategies to mitigate the toxicity of this compound?
A4: One potential strategy to reduce the toxicity of this compound is the use of nanoparticle-based drug delivery systems. These systems can help to control the delivery of the compound, potentially reducing systemic toxicity while maintaining or enhancing its anti-tumor efficacy. However, specific nanoparticle formulations for this compound are still in the research and development phase.
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths or Severe Toxicity
-
Symptoms:
-
Sudden death of animals in the treatment group.
-
Rapid and significant weight loss (>15-20%).
-
Severe lethargy, hunched posture, or rough coat.
-
-
Possible Causes:
-
The administered dose is too high for the chosen animal strain or route of administration.
-
Incorrect formulation or vehicle leading to enhanced toxicity.
-
Individual animal sensitivity.
-
-
Troubleshooting Steps:
-
Immediate Action: Euthanize moribund animals to prevent suffering and perform a gross necropsy to look for any obvious organ abnormalities.
-
Dose Reduction: In subsequent experiments, reduce the dose by 30-50% and consider a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Route of Administration: If using intraperitoneal injection, consider switching to oral gavage, keeping in mind the significantly lower bioavailability.
-
Formulation Check: Ensure the vehicle is well-tolerated and that this compound is properly dissolved or suspended.
-
Staggered Dosing: Instead of dosing all animals at once, dose a small sentinel group to observe for acute toxicity before proceeding with the full cohort.
-
Issue 2: Significant Weight Loss in a Treatment Group
-
Symptoms:
-
Average weight loss in the treatment group exceeding 10% compared to the control group.
-
-
Possible Causes:
-
Systemic toxicity of this compound.
-
Dehydration or reduced food and water intake due to malaise.
-
-
Troubleshooting Steps:
-
Monitor Closely: Increase the frequency of animal monitoring to twice daily.
-
Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and palatable, easily accessible food.
-
Dose Adjustment: If weight loss continues, consider reducing the dose or the frequency of administration.
-
Blood Analysis: If possible, collect blood samples to assess for markers of liver or kidney toxicity.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy and Toxicity of this compound
| Animal Model | Tumor Xenograft | Route of Administration | Dose | Dosing Schedule | Observed Efficacy | Reported Toxicity | Reference |
| Nude Mice | H1993 (NSCLC) | Oral | 0.5 mg/kg | Daily for 21 days | 33.4% tumor growth inhibition | No significant body weight changes or overt toxicity | |
| Nude Mice | H1993 (NSCLC) | Oral | 1.0 mg/kg | Daily for 21 days | 38.8% tumor growth inhibition | No significant body weight changes or overt toxicity | |
| Athymic Nude Mice | HCC1806 (TNBC) | Intraperitoneal | 1.0 mg/kg | Day 0 | Significant antitumor response | One animal death, significant weight loss | |
| Athymic Nude Mice | HCC1806 (TNBC) | Intraperitoneal | 0.7 mg/kg | Day 4 | Significant antitumor response | Less weight loss observed compared to 1 mg/kg |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment of this compound
-
Animal Model: Select a suitable rodent model (e.g., BALB/c nude mice, 5-6 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to control and treatment groups (n=5-10 per group).
-
Formulation:
-
Oral: Dissolve this compound in a vehicle such as ethanol:Tween 80:water (1:1:98).
-
Intraperitoneal: Formulate this compound in a vehicle suitable for injection (e.g., <12% EtOH in PBS).
-
-
Administration:
-
Administer the formulation via the chosen route (oral gavage or i.p. injection).
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure body weight at least twice weekly.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).
-
Measure tumor volume with calipers 2-3 times per week for efficacy studies.
-
-
Endpoint:
-
At the end of the study, euthanize animals and collect blood for biochemical analysis (liver and kidney function tests).
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for in vivo toxicity assessment.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism, pharmacokinetics, and bioavailability of this compound in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of Yuanhuacine in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively control for off-target effects of Yuanhuacine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and potential off-targets of this compound?
This compound is a daphnane (B1241135) diterpenoid with potent anti-tumor activity. Its primary and most well-characterized molecular target is Protein Kinase C (PKC) . This compound functions as a PKC activator, leading to the modulation of several downstream signaling pathways.[1][2]
However, like many small molecules, this compound can have off-target effects. Potential off-targets that have been reported or should be considered include:
-
Topoisomerase I: this compound has been shown to inhibit topoisomerase I, which could contribute to its cytotoxic effects.[3]
-
DNA Damage Response: Some studies suggest that this compound may induce DNA damage, although this could be a downstream consequence of its primary activities.
It is crucial to consider the experimental context when defining "on-target" versus "off-target" effects. For example, if the intended therapeutic effect is PKC-independent, then PKC activation would be considered an off-target effect in that specific context.
Q2: How can I be sure that the observed phenotype in my experiment is due to this compound's effect on its intended target (PKC activation)?
To ensure the observed phenotype is a direct result of PKC activation by this compound, a combination of control experiments is essential. These include:
-
Pharmacological Inhibition: Pre-treatment of cells with a known PKC inhibitor should rescue or attenuate the phenotype induced by this compound.
-
Genetic Knockout/Knockdown: Using CRISPR-Cas9 or shRNA to eliminate or reduce the expression of the specific PKC isoform(s) targeted by this compound should abolish the observed effect.
-
Rescue Experiments: Overexpression of a dominant-negative PKC mutant or a downstream effector that is inhibited by the pathway activation should reverse the phenotype.
-
Use of a Negative Control: A structurally similar but biologically inactive analog of this compound should be used to confirm that the effect is not due to a non-specific chemical property of the compound. The absence of the C-6,7-epoxy group in daphnane diterpenoids has been shown to significantly reduce PKC binding and biological activity.[4]
Q3: What concentration of this compound should I use in my experiments to minimize off-target effects?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect with minimal toxicity. As a starting point, refer to the IC50 and EC50 values reported in the literature for various cell lines.
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and related compounds. This data can help in designing experiments and interpreting results.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6 | [5] |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | 9.4 | |
| H1993 | Non-Small Cell Lung Cancer | 9 | |
| T24T | Bladder Cancer | 1830 | |
| UMUC3 | Bladder Cancer | 1890 | |
| HCT116 | Colon Cancer | 14280 |
Table 2: Inhibitory Activity of Daphnane Diterpenes against Topoisomerase I
| Compound | IC50 (µM) | Reference |
| This compound | 11.1 | |
| Yuanhuajine | 15.2 | |
| Yuanhuadine | 53.4 | |
| Yuanhuagine | 20.7 | |
| Yuanhuapine | 12.5 |
Table 3: Binding Affinities of Phorbol Esters to PKC Isoforms
| Phorbol Ester | PKC Isoform | Kd (nM) | Reference |
| [3H]PDBu | α | 1.6 | |
| [3H]PDBu | β1 | 2.1 | |
| [3H]PDBu | β2 | 2.5 | |
| [3H]PDBu | γ | 1.8 | |
| [3H]PDBu | δ | 18 | |
| [3H]PDBu | ε | 10 |
Experimental Protocols
Here are detailed methodologies for key experiments to control for off-target effects of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of direct binding of this compound to its target protein (e.g., PKC) in intact cells.
Principle: Ligand binding stabilizes the target protein, leading to an increased melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., PKC) in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol describes the generation of a knockout cell line for a specific PKC isoform to validate it as the target of this compound.
Principle: CRISPR-Cas9 technology is used to create a permanent loss-of-function mutation in the gene encoding the target protein.
Protocol:
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting a critical exon of the gene of interest using online design tools.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection:
-
Transfect the gRNA/Cas9 expression vector into the target cell line using an appropriate method (e.g., lipofection, electroporation).
-
-
Selection of Edited Cells:
-
Select for transfected cells using an appropriate marker (e.g., antibiotic resistance, fluorescence).
-
-
Single-Cell Cloning:
-
Isolate single cells into individual wells of a 96-well plate by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Expansion and Screening of Clones:
-
Expand the single-cell clones.
-
Screen for knockout clones by analyzing genomic DNA for mutations at the target site (e.g., by Sanger sequencing or T7 endonuclease I assay) and by Western blotting to confirm the absence of the target protein.
-
-
Functional Assay:
-
Treat the knockout cell line and the parental (wild-type) cell line with this compound.
-
If the phenotype observed in the parental cells is absent in the knockout cells, it confirms that the knocked-out gene is the target of this compound.
-
In Vitro PKC Kinase Activity Assay
This protocol measures the direct effect of this compound on the kinase activity of a specific PKC isoform.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate by the PKC enzyme.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing buffer salts, MgCl2, and a specific PKC substrate peptide.
-
Add purified, recombinant PKC isoform to the reaction mixture.
-
Add this compound at various concentrations or a vehicle control.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Separation and Detection:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the kinase activity as a function of this compound concentration to determine the EC50 for PKC activation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Refining Yuanhuacine treatment duration for optimal G2/M phase arrest.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Yuanhuacine to induce G2/M phase cell cycle arrest in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced G2/M phase arrest?
A1: this compound induces G2/M phase arrest through a p53-independent signaling cascade.[1] The primary mechanism involves the activation of p38 MAPK, which leads to the stabilization of the Sp1 transcription factor.[1] Stabilized Sp1 then upregulates the transcription of p21, a cyclin-dependent kinase (CDK) inhibitor.[1] Elevated p21 levels result in the inhibition of CDK1/Cyclin B1 complexes, which are essential for entry into mitosis, thereby causing the cells to arrest in the G2/M phase.[1]
Q2: In which cancer cell lines has this compound been shown to induce G2/M arrest?
A2: this compound has been demonstrated to induce G2/M phase arrest in various cancer cell lines, including human bladder cancer (T24T) and colon cancer (HCT116) cells.[1] It also shows potent anti-proliferative effects in non-small cell lung cancer (NSCLC) and certain subtypes of triple-negative breast cancer (TNBC).
Q3: What is the optimal concentration and duration of this compound treatment for G2/M arrest?
A3: The optimal concentration and duration are cell line-dependent. For T24T and HCT116 cells, significant G2/M arrest is observed after 12 hours of treatment with concentrations ranging from 2 to 8 μM. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions. Higher concentrations and longer incubation times may lead to apoptosis.
Q4: Does this compound induce apoptosis?
A4: Yes, besides G2/M arrest, this compound can also induce apoptosis, particularly at higher concentrations and after prolonged exposure. The anti-proliferative effects of this compound are a combination of cell cycle arrest and induction of apoptosis.
Q5: Is this compound soluble in standard cell culture media?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low percentage of cells in G2/M phase | Ineffective concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations (e.g., 1-20 μM). |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment time for maximal G2/M arrest. | |
| Cell line is resistant to this compound. | Verify the sensitivity of your cell line to this compound by performing a cell viability assay (e.g., MTT or SRB). Consider using a different cell line known to be sensitive. | |
| High levels of apoptosis masking G2/M arrest | This compound concentration is too high. | Reduce the concentration of this compound. G2/M arrest should be observable at concentrations lower than those that induce widespread apoptosis. |
| Treatment duration is too long. | Shorten the incubation time. Apoptosis is often a later event following prolonged cell cycle arrest. | |
| Inconsistent results between experiments | Inconsistent cell density at the time of treatment. | Ensure that cells are seeded at the same density and are in the logarithmic growth phase before treatment. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Problems with cell synchronization (if applicable). | If synchronizing cells before treatment, verify the efficiency of the synchronization method using flow cytometry. | |
| Issues with flow cytometry analysis | Poor resolution of cell cycle phases. | Ensure proper cell fixation and permeabilization. Use a sufficient concentration of a DNA staining dye (e.g., propidium (B1200493) iodide) and treat with RNase A to avoid staining of double-stranded RNA. |
| Cell clumps affecting the analysis. | Gently pipette the cell suspension before analysis and consider filtering the cells through a nylon mesh. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on G2/M Phase Arrest in T24T and HCT116 Cells (12-hour treatment)
| Cell Line | This compound Concentration (μM) | Percentage of Cells in G2/M Phase (%) |
| T24T | 0 (Control) | ~15 |
| 2 | ~40 | |
| 4 | ~60 | |
| 8 | ~75 | |
| HCT116 | 0 (Control) | ~20 |
| 2 | ~35 | |
| 4 | ~50 | |
| 8 | ~60 |
Data compiled and estimated from graphical representations in scientific literature.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Treatment Duration |
| T24T | Bladder Cancer | 1.83 ± 0.02 | Not Specified |
| UMUC3 | Bladder Cancer | 1.89 ± 0.02 | Not Specified |
| HCT116 | Colon Cancer | 14.28 ± 0.64 | Not Specified |
| H1993 | Non-Small Cell Lung Cancer | ~0.009 | 72 hours |
| HCC1806 (BL2) | Triple-Negative Breast Cancer | 0.0016 | 48 hours |
| HCC70 (BL2) | Triple-Negative Breast Cancer | 0.0094 | 48 hours |
Data extracted from multiple sources.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Cell Synchronization (Optional): To obtain a more synchronized cell population, culture cells in a low-serum medium (e.g., 0.1% FBS) for 24 hours.
-
This compound Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for the desired duration.
-
Cell Harvesting: Detach the cells using trypsin-EDTA and collect them by centrifugation. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis: Incubate in the dark for 30 minutes at room temperature before analyzing by flow cytometry.
Western Blot Analysis for Cell Cycle Proteins
-
Protein Extraction: Following this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p21, Cyclin B1, CDK1, phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound-induced G2/M arrest signaling pathway.
References
Technical Support Center: Enhancing Yuanhuacine Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Yuanhuacine (B1233473).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the observed oral bioavailability of my this compound compound extremely low in animal models?
A1: The inherently low oral bioavailability of this compound is a well-documented challenge. Pharmacokinetic studies in rats have determined the absolute oral bioavailability to be approximately 1.14%[1][2]. This is primarily attributed to two key factors:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous environments, which restricts its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.
-
P-glycoprotein (P-gp) Efflux: It is highly probable that this compound is a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. This pump actively transports the drug out of the enterocytes and back into the GI lumen, significantly limiting its systemic absorption.
Q2: My in vivo pharmacokinetic study with a standard suspension of this compound shows a very low Cmax and AUC. What went wrong?
A2: These results are expected and consistent with the known properties of this compound. A low maximum plasma concentration (Cmax) and area under the curve (AUC) are direct consequences of its poor oral bioavailability[1][2].
Troubleshooting Steps:
-
Confirm Baseline: Your results with a simple suspension serve as a crucial baseline. The goal of formulation strategies is to achieve a significant improvement over these values. For reference, oral administration in rats yielded a Cmax of about 28.21 ± 2.79 ng/mL[1].
-
Vehicle Check: Ensure the compound did not precipitate in the dosing vehicle before or during administration. If precipitation is observed, consider reducing the concentration or using sonication immediately before dosing. Administering the compound to fasted animals can also help reduce variability.
-
Implement Enhancement Strategy: To improve Cmax and AUC, you must employ a bioavailability enhancement strategy. The most promising approaches for this compound are formulating it into an amorphous solid dispersion or a nano-delivery system.
Q3: What formulation strategies are recommended to improve the oral bioavailability of this compound?
A3: Based on its physicochemical properties, two primary strategies are recommended:
-
Amorphous Solid Dispersions (ASDs): This is one of the most effective techniques for improving the oral bioavailability of poorly water-soluble drugs. By dispersing this compound in an amorphous state within a hydrophilic polymer matrix, you can prevent crystallization and significantly enhance its dissolution rate and ability to form a supersaturated solution in the GI tract.
-
Nano-Delivery Systems: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, or liposomes) can overcome bioavailability barriers. These systems can protect the drug from degradation, increase its surface area for dissolution, and potentially bypass P-gp efflux mechanisms through alternative absorption pathways like endocytosis.
Q4: I am developing a solid dispersion. What issues might I encounter?
A4: Common challenges with solid dispersions include:
-
Physical Instability: The amorphous drug can recrystallize over time, especially under conditions of high temperature and humidity. This negates the solubility advantage.
-
Solution: Select a polymer with a high glass transition temperature (Tg) that is miscible with this compound. Store the prepared dispersion in a desiccator under controlled temperature.
-
-
Incomplete Amorphization: The manufacturing process may not have successfully converted all the crystalline drug to an amorphous state.
-
Solution: Verify the amorphous nature of your dispersion using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Optimize the solvent evaporation or melt extrusion process parameters (e.g., temperature, speed, drying time).
-
-
Poor In Vivo Performance: An enhanced in vitro dissolution does not always translate to improved in vivo bioavailability. The drug may precipitate in the gut lumen after release from the carrier.
-
Solution: Incorporate precipitation inhibitors or concentration-sustaining polymers into your formulation to maintain supersaturation in vivo.
-
Quantitative Data: Expected Pharmacokinetic Improvements
While specific comparative pharmacokinetic data for a novel this compound formulation is not yet published, the following table illustrates the typical improvements observed for other poorly soluble drugs when formulated as solid lipid nanoparticles (SLNs) or other nanoformulations. This provides a benchmark for what a successful this compound formulation could achieve.
| Parameter | Free Drug Suspension (Example: Puerarin) | Solid Lipid Nanoparticle (SLN) Formulation (Example: Puerarin) | Expected Fold Increase |
| Cmax (µg/mL) | 0.16 ± 0.06 | 0.33 ± 0.05 | ~2.1x |
| AUC (mg·h/L) | 0.80 ± 0.23 | 2.48 ± 0.30 | ~3.1x |
| Tmax (min) | 110 ± 15.49 | 40 ± 0 | Faster Absorption |
| Relative Bioavailability (%) | 100% (Reference) | >300% | >3x |
Data derived from a study on Puerarin, another poorly soluble natural product, demonstrating the potential of nanoformulations. Researchers working with this compound should aim for improvements of a similar or greater magnitude.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a this compound solid dispersion to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
100-mesh sieve
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 or 1:9 drug-to-polymer ratio) and dissolve them completely in a sufficient volume of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film forms on the flask wall.
-
Drying: Transfer the flask to a vacuum oven and dry for 24 hours at 40°C to remove any residual solvent.
-
Pulverization: Carefully scrape the dried solid film from the flask. Pulverize the film into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
Storage: Store the final solid dispersion powder in a tightly sealed container inside a desiccator to prevent moisture absorption.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for comparing a novel this compound formulation against a standard suspension.
Subjects:
-
Male Sprague-Dawley rats (200-250 g), divided into two groups (n=6 per group).
Procedure:
-
Fasting: Fast the rats for 12 hours prior to dosing, with free access to water.
-
Formulation Preparation:
-
Control Group: Prepare a suspension of this compound (e.g., in 0.5% carboxymethylcellulose sodium).
-
Test Group: Prepare a suspension of the this compound solid dispersion or nanoparticle formulation at the equivalent dose.
-
-
Administration: Administer the formulations orally via gavage at a predetermined dose (e.g., 20 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein or orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software. Calculate the relative bioavailability of the test formulation compared to the control suspension.
Visualizations: Mechanisms & Workflows
Caption: Logical workflow for addressing this compound's bioavailability challenges.
Caption: Simplified signaling pathway of this compound via PKC activation.
Caption: Experimental workflow for developing and testing a new this compound formulation.
References
Identifying and mitigating confounding variables in Yuanhuacine research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating confounding variables during experiments with Yuanhuacine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
This compound is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa. It is recognized for a variety of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1][2][3][4] The primary mechanism of action for its anticancer and immunomodulatory effects is the activation of Protein Kinase C (PKC).[5] this compound has also been shown to modulate other signaling pathways, including the AMPK/mTOR, JAK1/STAT3, and NF-κB pathways. A recent study also identified its ability to promote the degradation of the glutamine transporter ASCT2 in head and neck cancer cells.
Q2: My experimental results with this compound are inconsistent. What are the potential sources of variability?
Inconsistencies in experimental outcomes with this compound can arise from several confounding variables. These can be broadly categorized as:
-
Variability in the Starting Material: The phytochemical profile of Daphne genkwa can vary based on geographical source, time of harvest, and post-harvest processing. This can lead to differences in the concentration of this compound and other related daphnane (B1241135) diterpenoids in the crude extract.
-
Extraction and Purification Procedures: The choice of solvent and extraction method can significantly impact the yield and purity of the isolated this compound.
-
Compound Stability: Daphnane diterpenoids can be sensitive to light and temperature, especially when in solution, potentially leading to degradation over time. Autoxidation of the B-ring has been noted for similar compounds.
-
Experimental Conditions: Factors such as the solvent used to dissolve this compound (e.g., DMSO), the final concentration of the solvent in the cell culture medium, and the specific cell line being used can all influence the observed biological effects.
-
Off-Target Effects: The broad bioactivity of daphnane diterpenoids suggests the potential for off-target effects that could confound experimental results.
Q3: How can I ensure the quality and consistency of my this compound sample?
Standardization of your this compound sample is crucial for reproducible research. This involves a multi-step process:
-
Botanical Identification: Ensure the correct identification of the plant material (Daphne genkwa).
-
Standardized Extraction: Use a consistent and well-documented extraction and purification protocol.
-
Purity Assessment: Determine the purity of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Structural Confirmation: Confirm the chemical structure of the isolated compound using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
-
Proper Storage: Store the purified this compound as a dry powder in a cool, dark, and dry place. For solutions, it is recommended to store them in the dark at low temperatures. Prepare fresh dilutions for each experiment from a concentrated stock solution to minimize degradation.
Troubleshooting Guides
Issue 1: Unexpected or Noisy Data in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a stability study of this compound under your specific experimental conditions. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experimental and control groups and is below the toxic threshold for your specific cell line. Run a vehicle control (medium with the same concentration of solvent) to account for any solvent-induced effects. |
| Cell Line Variability | Different cell lines can exhibit varying sensitivity to this compound. Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure consistent cell passage numbers and seeding densities between experiments. |
| Off-Target Effects | Consider that the observed phenotype may not be solely due to the intended target (e.g., PKC activation). To investigate this, you can use techniques like CRISPR/Cas9 to knock out the putative target and observe if the effect of this compound is diminished. |
Issue 2: Difficulty in Reproducing In Vivo Antitumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure a consistent and stable formulation of this compound for administration. The solubility and bioavailability of the compound can be influenced by the vehicle used. |
| Variable Drug Exposure | Differences in animal strain, age, and sex can affect drug metabolism and exposure. Standardize these parameters in your animal studies. |
| Toxicity | This compound has been reported to cause toxicity in animal models, including weight loss. Carefully monitor animal health and consider adjusting the dosage and administration schedule to find a balance between efficacy and toxicity. |
| Tumor Model Heterogeneity | The molecular characteristics of the tumor model can influence its sensitivity to this compound. Ensure the use of a well-characterized and consistent tumor model. |
Experimental Protocols
Protocol 1: Standardization of this compound Extract
This protocol outlines a general workflow for the standardization of a this compound extract from Daphne genkwa.
-
Plant Material: Obtain authenticated, dried flower buds of Daphne genkwa.
-
Extraction:
-
Pulverize the dried plant material.
-
Extract the powder with a suitable solvent (e.g., methanol (B129727) or ethanol) using a standardized method (e.g., maceration or Soxhlet extraction) for a defined period.
-
Filter and concentrate the extract under reduced pressure.
-
-
Purification:
-
Subject the crude extract to column chromatography (e.g., silica (B1680970) gel or Sephadex) with a defined solvent gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
-
Pool fractions containing this compound and further purify using preparative HPLC.
-
-
Quantification and Purity Assessment:
-
Use a validated HPLC method with a certified this compound reference standard to determine the purity and concentration of this compound in the final sample.
-
-
Structural Confirmation:
-
Confirm the identity of the purified compound using LC-MS and NMR.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is adapted for assessing the cytotoxicity of this compound in adherent cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 5 minutes and measure the absorbance at 515 nm using a microplate reader.
-
Protocol 3: Western Blot for PKC Activation
This protocol details the detection of PKC activation by assessing the phosphorylation of its substrates.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known PKC substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the PKC substrate and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound standardization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne [mdpi.com]
- 3. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]
- 5. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Yuanhuacine-Induced DNA Damage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental methods for detecting DNA damage induced by Yuanhuacine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces DNA damage?
A1: this compound is understood to induce DNA damage primarily by acting as a topoisomerase I inhibitor.[1][2][3] It stabilizes the topoisomerase I-DNA cleavage complex, which leads to DNA strand breaks when the replication fork collides with this complex. Additionally, this compound activates Protein Kinase C (PKC), which is involved in downstream signaling pathways responding to DNA damage.[1][4]
Q2: Which are the most common assays to detect this compound-induced DNA damage?
A2: The most common and effective assays for detecting the type of DNA strand breaks induced by this compound are the Comet Assay (both alkaline and neutral versions), the γ-H2AX foci formation assay, and the Alkaline Elution assay.
Q3: Can this compound-induced DNA damage be repaired by the cell?
A3: Yes, cells can initiate DNA damage response (DDR) pathways to repair the lesions caused by this compound. However, if the damage is too extensive, it can lead to cell cycle arrest and apoptosis.
Troubleshooting Guides
Comet Assay
Q: I am not observing any comet tails in my positive control treated with this compound.
A: This could be due to several factors:
-
Inactive this compound: Ensure the compound is properly stored and has not degraded. Prepare fresh solutions for each experiment.
-
Insufficient Treatment Time or Concentration: Optimize the concentration of this compound and the incubation time. A dose-response and time-course experiment is recommended.
-
Problems with Lysis: Ensure the lysis buffer is fresh and at the correct pH. Incomplete lysis will prevent DNA from migrating.
-
Incorrect Electrophoresis Conditions: Verify the voltage and duration of electrophoresis. Low voltage or insufficient time will result in poor migration of damaged DNA.
Q: My control (untreated) cells are showing significant comet tails.
A: This indicates that your cells were damaged during handling or the assay procedure itself.
-
Harsh Cell Handling: Avoid vigorous pipetting or vortexing of cells.
-
Excessive Light Exposure: Perform the assay under low-light conditions to prevent UV-induced DNA damage.
-
Contaminated Reagents: Use fresh, high-quality reagents to avoid introducing DNA-damaging substances.
γ-H2AX Foci Formation Assay
Q: I am observing high background fluorescence in my γ-H2AX staining.
A: High background can obscure the specific signal from γ-H2AX foci.
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in PBS).
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations. Using a detergent like Tween 20 in your wash buffer (e.g., PBST) can also help.
Q: I am not seeing a clear increase in γ-H2AX foci after this compound treatment.
A: This could be due to issues with the staining protocol or the timing of your analysis.
-
Suboptimal Fixation/Permeabilization: Ensure that your fixation and permeabilization steps are effective for your cell type.
-
Timing of Analysis: The phosphorylation of H2AX is a dynamic process. The peak of γ-H2AX foci formation might occur at a different time point than you are analyzing. A time-course experiment is recommended.
-
Antibody Issues: Verify that your primary antibody is specific for phosphorylated H2AX (Ser139) and that your secondary antibody is appropriate for the primary antibody.
Alkaline Elution Assay
Q: I am experiencing high variability between my alkaline elution experiments.
A: The alkaline elution assay is known for its sensitivity to procedural variations.
-
Incomplete Solution Exchange: Ensure complete removal of solutions at each step (cell rinse, lysis, DNA rinse) to prevent carryover that can affect elution rates.
-
Temperature Fluctuations: Maintain consistent and cool temperatures (e.g., 0°C for lysis solution addition) to enhance reproducibility.
-
Inconsistent Lysis: Ensure uniform and complete cell lysis for all samples.
Q: My DNA elution rate is too fast even in control samples.
A: This suggests pre-existing DNA strand breaks or excessive damage during the procedure.
-
Cell Health: Ensure you are using a healthy, viable cell population. Apoptotic or necrotic cells will have fragmented DNA.
-
Mechanical Shearing: Handle the cell suspension and lysate gently to avoid mechanical shearing of the DNA.
Data Presentation
The following tables present illustrative quantitative data for DNA damage induced by this compound in a hypothetical experiment using HeLa cells. Note: This data is for demonstrative purposes to guide researchers in presenting their findings and is not derived from a specific publication.
Table 1: Comet Assay Analysis of this compound-Induced DNA Damage
| Treatment | Concentration (µM) | % Tail DNA (Mean ± SD) | Tail Moment (Mean ± SD) |
| Control (DMSO) | 0 | 4.5 ± 1.2 | 1.8 ± 0.5 |
| This compound | 1 | 15.2 ± 2.5 | 8.1 ± 1.3 |
| This compound | 5 | 35.8 ± 4.1 | 22.5 ± 3.2 |
| This compound | 10 | 62.3 ± 5.7 | 45.9 ± 4.8 |
| Etoposide (Positive Control) | 20 | 75.6 ± 6.3 | 58.2 ± 5.1 |
Table 2: γ-H2AX Foci Formation Analysis
| Treatment | Concentration (µM) | Average γ-H2AX Foci per Cell (Mean ± SD) |
| Control (DMSO) | 0 | 2.1 ± 0.8 |
| This compound | 1 | 12.5 ± 2.1 |
| This compound | 5 | 38.4 ± 4.5 |
| This compound | 10 | 75.2 ± 6.9 |
| Doxorubicin (Positive Control) | 1 | 85.6 ± 7.3 |
Table 3: Alkaline Elution Assay of this compound-Induced DNA Damage
| Treatment | Concentration (µM) | DNA Elution Rate (Fraction of DNA eluted per hour) |
| Control (DMSO) | 0 | 0.015 |
| This compound | 1 | 0.042 |
| This compound | 5 | 0.098 |
| This compound | 10 | 0.185 |
| Methyl Methanesulfonate (Positive Control) | 100 | 0.250 |
Experimental Protocols
Neutral Comet Assay
This protocol is adapted for detecting double-strand DNA breaks.
-
Cell Preparation: Treat cells with this compound at desired concentrations and for the desired duration. Include positive and negative controls. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low melting point agarose (B213101) (at 37°C). Pipette the mixture onto a comet slide and allow it to solidify at 4°C for 10-15 minutes.
-
Lysis: Immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.
-
Electrophoresis: Wash slides with neutral electrophoresis buffer (e.g., TBE buffer, pH 8.3) three times for 5 minutes each. Place slides in an electrophoresis tank filled with fresh, cold electrophoresis buffer. Apply voltage at approximately 1 V/cm for 20-30 minutes.
-
Staining and Visualization: Gently wash the slides in PBS. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide). Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.
γ-H2AX Immunofluorescence Staining
This protocol allows for the visualization and quantification of γ-H2AX foci, which are markers for DNA double-strand breaks.
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat with this compound as required.
-
Fixation and Permeabilization: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate with a primary antibody against γ-H2AX (phospho-Ser139) overnight at 4°C. The next day, wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of γ-H2AX foci per nucleus using image analysis software.
Alkaline Elution Assay
This assay measures DNA single-strand breaks and alkali-labile sites.
-
Cell Labeling and Treatment: Pre-label cellular DNA by growing cells in the presence of a radioactive nucleotide (e.g., [3H]-thymidine) for approximately 24 hours. Treat the labeled cells with this compound.
-
Cell Lysis on Filter: After treatment, carefully layer the cells onto a polycarbonate filter. Lyse the cells in situ on the filter using a lysis solution (e.g., containing proteinase K).
-
DNA Elution: Wash the filter with a rinse solution. Elute the DNA from the filter using an alkaline buffer (pH 12.1-12.8) at a constant flow rate.
-
Fraction Collection and Quantification: Collect fractions of the eluate at regular time intervals. Measure the amount of DNA in each fraction, on the filter, and in the initial lysate using liquid scintillation counting.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. The rate of elution is proportional to the number of DNA single-strand breaks.
Mandatory Visualizations
Caption: this compound-induced DNA damage signaling pathway.
Caption: Experimental workflow for the Comet Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Yuanhuacine versus other topoisomerase I inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Yuanhuacine against other prominent topoisomerase I inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their respective mechanisms of action, efficacy, and the experimental protocols utilized for their evaluation.
Introduction to Topoisomerase I Inhibitors
Topoisomerase I (Top1) is a crucial nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA. Topoisomerase I inhibitors are a class of anticancer agents that trap the covalent Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of replication forks with these trapped complexes converts the single-strand breaks into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. Prominent members of this class include camptothecin (B557342) and its derivatives, such as topotecan (B1662842) and irinotecan (B1672180).[1][2]
This compound, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-cancer properties.[3][4] While it has been reported to function as a topoisomerase I inhibitor, recent studies have unveiled a multifaceted mechanism of action, including the potent activation of Protein Kinase C (PKC).[5]
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for traditional topoisomerase I inhibitors like camptothecin, topotecan, and irinotecan is the stabilization of the Top1-DNA cleavage complex. This leads to DNA damage and subsequent cell death in rapidly proliferating cancer cells.
This compound, however, exhibits a more complex mechanism. While it is suggested to inhibit topoisomerase I, a significant body of evidence points to its role as a potent activator of the Protein Kinase C (PKC) signaling pathway. This dual activity suggests that this compound may overcome resistance mechanisms that affect traditional topoisomerase I inhibitors. The activation of PKC by this compound has been shown to be particularly effective in certain cancer subtypes, such as Basal-Like 2 (BL2) Triple Negative Breast Cancer (TNBC).
Caption: General mechanism of Topoisomerase I inhibitors.
Comparative Efficacy: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the available IC50 values for this compound and other topoisomerase I inhibitors across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24T | Bladder Cancer | 1.83 ± 0.02 | |
| UMUC3 | Bladder Cancer | 1.89 ± 0.02 | |
| HCT116 | Colon Cancer | 14.28 ± 0.64 | |
| HCC1806 (BL2) | Triple Negative Breast Cancer | 0.0016 | |
| HCC70 (BL2) | Triple Negative Breast Cancer | 0.0094 |
Table 2: Comparative IC50 Values of Topoisomerase I Inhibitors in HT-29 Colon Cancer Cells
| Compound | IC50 (µM) | Reference |
| Camptothecin | 0.010 | |
| Topotecan | 0.033 | |
| Irinotecan | > 0.100 | |
| SN-38 (active metabolite of Irinotecan) | 0.0088 |
Table 3: Comparative IC50 Values in Triple Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line (Subtype) | IC50 (nM) | Reference |
| This compound | HCC1806 (BL2) | 1.6 | |
| This compound | HCC70 (BL2) | 9.4 | |
| SN-38 | HCC1806 (BL2) | Potent | |
| SN-38 | HCC70 (BL2) | Resistant | |
| Etoposide | HCC1806 (BL2) | Potent | |
| Etoposide | HCC70 (BL2) | Resistant |
Signaling Pathways of this compound
This compound's unique dual mechanism of action involves both the inhibition of topoisomerase I and the activation of Protein Kinase C (PKC). This multifaceted approach may contribute to its potent and selective anti-cancer activity, particularly in cancer cells that are resistant to traditional chemotherapeutics.
Caption: Dual signaling pathways of this compound.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparison of topoisomerase I inhibitors.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Topoisomerase I Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.
-
Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.
Caption: A typical experimental workflow for evaluating topoisomerase I inhibitors.
Conclusion
This compound presents a compelling profile as an anti-cancer agent with a distinct mechanism of action compared to traditional topoisomerase I inhibitors. Its ability to activate the PKC signaling pathway, in addition to its putative role as a topoisomerase I inhibitor, suggests a broader therapeutic potential and the possibility of overcoming certain forms of drug resistance. The high potency of this compound in specific cancer cell lines, particularly the BL2 subtype of TNBC, underscores the importance of a stratified approach in cancer therapy. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound against established topoisomerase I inhibitors in various cancer models.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medium.com [medium.com]
- 4. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
Yuanhuacine vs. Paclitaxel: A Comparative Efficacy Analysis for Cancer Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer efficacy of Yuanhuacine, a daphnane (B1241135) diterpenoid, and the standard chemotherapeutic agent, paclitaxel (B517696). The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance supported by experimental data.
Executive Summary
This compound has demonstrated potent and selective antitumor activity, particularly against certain subtypes of triple-negative breast cancer (TNBC). In direct comparative studies, this compound exhibited in vivo efficacy comparable to paclitaxel in a xenograft model of basal-like 2 (BL2) TNBC. While both agents induce apoptosis, their mechanisms of action are distinct. Paclitaxel stabilizes microtubules, leading to mitotic arrest, whereas this compound's effects are mediated through the activation of Protein Kinase C (PKC) and modulation of the AMPK/mTOR signaling pathway. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate a thorough understanding of their comparative performance.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in Breast Cancer Cell Lines
| Compound | Cell Line | Subtype | IC50 |
| This compound | HCC1806 | Basal-Like 2 (BL2) TNBC | 1.6 nM[1] |
| This compound | HCC70 | Basal-Like 2 (BL2) TNBC | 9.4 nM[1] |
| Paclitaxel | MDA-MB-435 | - | ~1 nM[2] |
| Paclitaxel | NCI/ADR-RES | Doxorubicin-resistant | ~300 nM[2] |
Note: Direct side-by-side IC50 comparisons on the same cell lines are limited in the reviewed literature. The data presented is compiled from different studies and should be interpreted with caution.
Table 2: In Vivo Antitumor Efficacy in HCC1806 Xenograft Model
| Treatment Group | Mean Final Tumor Weight (mg) ± SEM |
| Vehicle | 325.4 ± 49.5 |
| This compound (1 mg/kg day 0; 0.7 mg/kg day 4) | 165.2 ± 31.8 |
| Paclitaxel (20 mg/kg days 0 and 4) | 185.7 ± 29.1 |
*p < 0.05 compared to vehicle control. No significant difference was observed between the this compound and paclitaxel treatment groups.[1]
Signaling Pathways
The mechanisms of action for this compound and paclitaxel are fundamentally different, targeting distinct cellular processes to induce cancer cell death.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or paclitaxel and incubated for a further 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Study
This protocol outlines a representative in vivo efficacy study in an animal model.
Protocol Details:
-
Cell Implantation: HCC1806 triple-negative breast cancer cells are subcutaneously injected into the flanks of athymic nude mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100 mm³), at which point the mice are randomized into treatment and control groups.
-
Drug Administration: this compound (1 mg/kg on day 0 and 0.7 mg/kg on day 4) or paclitaxel (20 mg/kg on days 0 and 4) is administered via intraperitoneal injection. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured every two days for the duration of the study (12 days).
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed for final comparison.
Conclusion
This compound demonstrates significant antitumor efficacy, comparable to the standard chemotherapy agent paclitaxel in a preclinical model of BL2 TNBC. Its distinct mechanism of action, targeting PKC and the AMPK/mTOR pathway, suggests it may have utility in cancers with specific molecular vulnerabilities and could potentially overcome resistance mechanisms associated with microtubule-targeting agents. Further research is warranted to explore the full therapeutic potential of this compound, including its efficacy in a broader range of cancer types and in combination with other anti-cancer agents.
References
Unveiling the Molecular Machinery: A Cross-Study Validation of Yuanhuacine's Mechanism of Action
For Immediate Release
Yuanhuacine has demonstrated significant potential as a selective and potent anti-cancer agent.[1][2][3] Its multifaceted mechanism of action, which includes the modulation of key signaling pathways and potential immunogenic effects, positions it as a promising candidate for further preclinical and clinical investigation.
Comparative Efficacy: this compound vs. Standard Chemotherapy
To contextualize the anti-cancer activity of this compound, its performance has been compared with standard-of-care chemotherapeutics, Paclitaxel for TNBC and Cisplatin for NSCLC.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for this compound and its comparators across relevant cancer cell lines.
Table 1: IC50 Values in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HCC1806 | 1.6 | [4] |
| This compound | HCC70 | 9.4 | [4] |
| Paclitaxel | MDA-MB-231 | Varies (nM range) | |
| Paclitaxel | Multiple TNBC lines | Varies (nM range) |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The provided Paclitaxel IC50 values are indicative of its potency in TNBC cell lines.
Table 2: IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | H1993 | 9 | |
| This compound | A549 | Potent | |
| This compound | H358 | Potent | |
| This compound | H460 | Potent | |
| This compound | Calu-1 | Potent | |
| This compound | H1299 | Potent | |
| Cisplatin | A549 | ~17,800 - 23,400 | |
| Cisplatin | A549 | ~20,000 | |
| Cisplatin | A549 | 4,970 |
Note: The IC50 values for Cisplatin are presented in nanomolar (nM) for comparison, converted from micromolar (µM) values reported in the source literature. The significant difference in potency between this compound and Cisplatin is a key observation.
In Vivo Tumor Growth Inhibition
A head-to-head comparison in a xenograft model of the BL2 subtype of TNBC demonstrated this compound's potent in vivo anti-tumor efficacy.
Table 3: In Vivo Comparison of this compound and Paclitaxel in a TNBC Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition | Reference |
| This compound | 1 mg/kg (day 0) & 0.7 mg/kg (day 4) | Significant reduction in tumor growth | |
| Paclitaxel | 20 mg/kg (days 0 & 4) | Significant reduction in tumor growth | |
| Vehicle | - | - |
At the end of the study, both this compound and Paclitaxel-treated groups showed a significant difference in tumor weight compared to the vehicle group, with no significant difference between the two active compounds.
Deciphering the Mechanism: Key Signaling Pathways
This compound's anti-cancer effects are attributed to its modulation of several critical cellular signaling pathways.
AMPK/mTOR Pathway in NSCLC
In NSCLC cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial energy sensor, and its activation can lead to the inhibition of cancer cell growth and proliferation. This compound treatment leads to an increase in the phosphorylation of AMPKα (p-AMPKα).
Activated AMPK, in turn, suppresses the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth. This compound specifically modulates the mTORC2-associated downstream signaling, leading to decreased expression of p-Akt, p-PKCα, and p-Rac1, which are involved in cell growth and cytoskeleton organization.
Protein Kinase C (PKC) Activation in TNBC
In TNBC, particularly the basal-like 2 (BL2) subtype, this compound's mechanism is strongly associated with the activation of Protein Kinase C (PKC). This activation is crucial for both its selective cytotoxicity against BL2 TNBC cells and its immunomodulatory effects.
Detailed Experimental Protocols
For researchers aiming to validate or build upon these findings, the following are detailed methodologies for key experiments cited in the literature.
Western Blot Analysis for AMPK/mTOR Pathway
This protocol outlines the steps to assess the phosphorylation status of key proteins in the AMPK/mTOR pathway.
1. Cell Culture and Lysis:
-
Culture human NSCLC cell lines (e.g., H1993, A549) in RPMI1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer, and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Separate 40 µg of total protein from each lysate on a 6-15% sodium dodecyl sulfate-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% w/v BSA in TBST. Key primary antibodies include those against:
-
p-AMPKα (Thr172)
-
AMPKα
-
p-mTOR (Ser2448)
-
mTOR
-
p-Akt (Ser473)
-
Akt
-
p-PKCα
-
PKCα
-
p-Rac1
-
Rac1
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
In Vivo Xenograft Mouse Model
This protocol details the establishment and use of a xenograft model to assess in vivo anti-tumor activity.
1. Cell Preparation and Implantation:
-
Culture the desired cancer cell line (e.g., HCC1806 for TNBC) under standard conditions.
-
For TNBC models, inject female athymic nude mice (5-6 weeks old) bilaterally in the flank with HCC1806 tumor fragments. For NSCLC models, H1993 cells can be injected subcutaneously.
2. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomize mice into treatment and control groups with comparable initial tumor sizes.
3. Drug Preparation and Administration:
-
Prepare this compound for intraperitoneal (i.p.) injection (e.g., in a solution containing <12% EtOH in PBS).
-
Prepare Paclitaxel for i.p. injection (e.g., in a solution with <6% EtOH and <6% Kolliphor).
-
Administer the drugs and vehicle control according to the specified dosing schedule (e.g., on day 0 and day 4).
4. Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice throughout the trial as an indicator of toxicity.
-
At the end of the trial (e.g., day 12), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
5. Data Analysis:
-
Analyze tumor growth curves using appropriate statistical methods (e.g., 2-way ANOVA).
-
Compare final tumor weights between groups using a suitable statistical test (e.g., 1-way ANOVA).
Conclusion
The cross-study validation of this compound's mechanism of action paints a picture of a highly potent anti-cancer agent with distinct molecular targets in different cancer types. Its ability to modulate the AMPK/mTOR pathway in NSCLC and activate PKC in TNBC underscores its potential for targeted therapeutic strategies. The comparative data, particularly the in vivo studies against Paclitaxel, highlight its significant anti-tumor efficacy. Further research is warranted to fully elucidate its complex mechanisms and to explore its therapeutic potential in a clinical setting.
References
A Comparative Analysis of Yuanhuacine and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent anti-cancer agent with significant activity against various malignancies, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1] This guide provides a comparative study of this compound and its synthetic and naturally occurring analogs, presenting experimental data on their biological activities, detailing key experimental protocols, and visualizing the underlying signaling pathways.
Comparative Biological Activity
The anti-proliferative activities of this compound and its analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
In Vitro Cytotoxicity of this compound (YC)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.019 | [2] |
| HCT116 | Colon Cancer | 14.3 | [2] |
| T24T | Bladder Cancer | 1.8 | [2] |
| P-388 | Murine Leukemia | Not Specified | [2] |
| L-1210 | Murine Leukemia | Not Specified | |
| HCC1806 (BL2 TNBC) | Triple-Negative Breast Cancer | <0.1 | |
| HCC70 (BL1 TNBC) | Triple-Negative Breast Cancer | >1 |
Comparative in Vitro Cytotoxicity of this compound Analogs
A series of naturally occurring daphnane-type diterpenes have been isolated alongside this compound and exhibit varying degrees of cytotoxic potential.
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Yuanhuagin (YG) | H358 (Lung Cancer) | 0.3 | |
| Yuanhuahin (YH) | H358 (Lung Cancer) | 9 | |
| Yuanhualin (YL) | H358 (Lung Cancer) | 4.7 | |
| Yuanhuapin (YP) | K562 (Leukemia) | 0.007 |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Structure-activity relationship (SAR) studies have highlighted the critical role of specific functional groups in the biological activity of these compounds. For instance, the orthoester group is considered necessary for inhibitory activity against DNA topoisomerase I. Furthermore, the C-6,7-epoxide in the daphnane structure has been identified as an important pharmacophore for bioactivity. Synthetic efforts have focused on modifying these key features to enhance potency and selectivity. For example, a synthetic analog of Yuanhuapin demonstrated single-digit nanomolar affinity for Protein Kinase C (PKC), a key cellular target. In contrast, its epimeric epoxide analog was found to be essentially inactive, underscoring the stereochemical sensitivity of its biological target.
Mechanism of Action: Signaling Pathways
This compound and its analogs exert their anti-cancer effects through the modulation of several critical signaling pathways, primarily involving Protein Kinase C (PKC) activation and the regulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway.
Protein Kinase C (PKC) Activation
A primary mechanism of action for this compound is the activation of PKC. This activation is particularly crucial for its selective cytotoxicity against the basal-like 2 (BL2) subtype of TNBC.
AMPK/mTOR Signaling Pathway
This compound has also been shown to activate the AMPK signaling pathway, which in turn suppresses the mTORC2-mediated downstream signaling. This pathway is crucial in regulating cellular energy, growth, and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or analog solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess the effect of compounds on their expression and phosphorylation status.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry is used to quantify the protein band intensities, which are then normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of this compound and its analogs.
References
Evaluating the synergistic effects of Yuanhuacine with other anticancer drugs.
A comprehensive analysis of the synergistic effects of Yuanhuacine with other anticancer drugs, providing experimental data, detailed protocols, and pathway visualizations for researchers and drug development professionals.
This compound, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anticancer properties. While its standalone efficacy is noteworthy, recent research has illuminated its potential to work in synergy with established anticancer drugs, enhancing therapeutic outcomes and potentially overcoming drug resistance. This guide provides an objective comparison of this compound's performance in combination therapies, supported by experimental data and detailed methodologies.
Synergistic Effects with Gefitinib (B1684475) and Rapamycin (B549165) in Non-Small Cell Lung Cancer
Studies have shown that this compound exhibits significant synergistic inhibitory effects on the proliferation of human non-small cell lung cancer (NSCLC) cells when combined with the EGFR inhibitor gefitinib or the mTORC1 inhibitor rapamycin.[1] The synergistic effects were evaluated in H1993 NSCLC cells, a line known to be sensitive to this compound.[1]
Quantitative Analysis of Synergy
The synergistic effects of the drug combinations were quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the anti-proliferative effects of this compound in combination with gefitinib and rapamycin.
Table 1: Synergistic Anti-proliferative Effects of this compound and Gefitinib on H1993 Cells
| Drug Combination | Concentration | Inhibition Rate (%) | Combination Index (CI) |
| This compound + Gefitinib | YC (5 nM) + Gefitinib (1 µM) | Data Not Quantitatively Specified in Abstract | Synergistic (CI < 1) |
Data derived from studies on H1993 NSCLC cells. The combination of this compound and gefitinib showed significant synergistic inhibitory effects.[1]
Table 2: Synergistic Anti-proliferative Effects of this compound and Rapamycin on H1993 Cells
| Drug Combination | Concentration | Inhibition Rate (%) | Combination Index (CI) |
| This compound + Rapamycin | YC (5 nM) + Rapamycin (10 nM) | Data Not Quantitatively Specified in Abstract | Synergistic (CI < 1) |
Data derived from studies on H1993 NSCLC cells. The combination of this compound and rapamycin effectively inhibited cell proliferation compared to rapamycin alone.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic effects.
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol outlines the method used to assess the anti-proliferative effects of this compound alone and in combination with other anticancer drugs.
-
Cell Culture: H1993 human non-small cell lung cancer cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of this compound, gefitinib, rapamycin, or their combinations. Control wells receive the vehicle (DMSO).
-
Incubation: The plates are incubated for 48 hours.
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid at 4°C for 1 hour.
-
Staining: The plates are washed five times with tap water and air-dried. The fixed cells are then stained with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing: The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.
-
Dye Solubilization: The bound SRB dye is solubilized with 10 mM Tris base (pH 10.5).
-
Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control.
Calculation of Combination Index (CI)
The synergistic effect of the drug combinations is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[1]
The formula for the Combination Index is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition of cell growth).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
A CI value is interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the experimental workflow and the key signaling pathways involved in this compound's synergistic anticancer activity.
Caption: Workflow for assessing the synergistic effects of this compound.
Caption: this compound's signaling pathway in non-small cell lung cancer.
Mechanism of Synergistic Action
This compound's synergistic effects are rooted in its unique mechanism of action. It significantly activates the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling pathway in H1993 human NSCLC cells. AMPK is a crucial regulator of cellular energy homeostasis and its activation can lead to the inhibition of cancer cell growth. By activating AMPK, this compound enhances the expression of phosphorylated AMPKα (p-AMPKα).
Concurrently, this compound suppresses the activation of the mammalian target of rapamycin (mTOR), a downstream target of AMPK. Specifically, it modulates the mTORC2 complex, leading to decreased expression of downstream signaling molecules such as p-Akt, p-protein kinase C alpha (PKCα), and p-ras-related C3 botulinum toxin substrate 1 (Rac1), all of which are involved in promoting cell growth and survival. This multi-targeted approach likely underlies its ability to synergize with drugs that target other critical cancer pathways, such as the EGFR pathway targeted by gefitinib.
References
Reproducibility of Yuanhuacine's Effects on AMPK Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility and comparative performance of Yuanhuacine in activating the AMP-activated protein kinase (AMPK) signaling pathway. The information presented is based on available experimental data to assist researchers in evaluating this compound as a potential therapeutic agent.
Executive Summary
This compound, a daphnane (B1241135) diterpenoid, has been identified as a potent activator of AMPK signaling, a critical pathway in cellular energy homeostasis and a promising target in cancer therapy. The primary body of evidence for this activity stems from a key study by Kang et al. (2015) in non-small cell lung cancer (NSCLC) cells. This study demonstrated that this compound induces phosphorylation of AMPKα, leading to downstream inhibition of the mTORC2 pathway. While this foundational study provides compelling evidence, it is important to note that, to date, there is a lack of independent published studies specifically aimed at reproducing these findings. This guide, therefore, presents the data from the primary study, offers a comparison with other well-established AMPK activators, and provides detailed experimental protocols to aid in further research and validation efforts.
Comparative Analysis of AMPK Activation
The anti-proliferative effects of this compound in NSCLC cells have been linked to its ability to activate the AMPK signaling pathway.[1] This activation was confirmed through co-treatment experiments with the known AMPK activator metformin (B114582) and the inhibitor Compound C.[1]
Table 1: Quantitative and Qualitative Comparison of AMPK Modulators
| Compound | Cell Line | Concentration | Treatment Time | Effect on p-AMPKα | Reference |
| This compound | H1993 | 1 µM | 2 hours | Significant increase | [1] |
| This compound + Metformin | H1993 | 1 µM YC + 10 mM Metformin | 2 hours | Enhanced p-AMPKα increase compared to Metformin alone | [1] |
| This compound + Compound C | H1993 | 1 µM YC + 20 µM Compound C | 2 hours | Rescued Compound C-induced suppression of p-AMPKα | [1] |
| Metformin | H1993 | 10 mM | 1 hour (pretreatment) | Increase | |
| Compound C | H1993 | 20 µM | 1 hour (pretreatment) | Decrease | |
| AICAR | Various | Typically 0.5-2 mM | 30 min - 24 hours | Increase |
Note: Direct comparative studies of this compound with AICAR in H1993 cells are not currently available.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's effect on AMPK and a typical experimental workflow for its validation.
References
A Head-to-Head Comparison of the Bioactivities of Yuanhuacine and Yuanhuadin
In the realm of natural product drug discovery, daphnane (B1241135) diterpenoids isolated from the flower buds of Daphne genkwa have garnered significant attention for their potent biological activities. Among these, Yuanhuacine and its analogue Yuanhuadin stand out for their notable antitumor and antiviral properties. This guide provides a comprehensive, data-driven comparison of the bioactivities of this compound and Yuanhuadin, tailored for researchers, scientists, and drug development professionals.
Quantitative Bioactivity Comparison
While direct comparative studies under identical experimental conditions are limited, the available data from various sources allows for a juxtaposition of the cytotoxic activities of this compound and Yuanhuadin against several cancer cell lines.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | H1993 (NSCLC) | SRB | 9 nM | [1] |
| A549 (NSCLC) | Not Specified | 30 nM | [1] | |
| H358 (NSCLC) | Not Specified | 16.5 µM | [1] | |
| Calu-1 (NSCLC) | Not Specified | 4 µM | [1] | |
| H1299 (NSCLC) | Not Specified | 4 µM | [1] | |
| HCC1806 (TNBC) | SRB | 1.6 nM | ||
| HCC70 (TNBC) | SRB | 9.4 nM | ||
| Yuanhuadin | A549 (NSCLC) | Not Specified | Slightly more cytotoxic than this compound | |
| MRC-5 (Normal Lung Fibroblast) | Not Specified | More toxic than this compound |
NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer; SRB: Sulforhodamine B; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxicity of this compound and Yuanhuadin, based on commonly used methods in the cited literature.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Yuanhuadin (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess the effect of the compounds on their expression and phosphorylation status.
-
Cell Lysis: Treat cells with this compound or Yuanhuadin for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound and Yuanhuadin exert their biological effects through distinct signaling pathways.
This compound's Mechanism of Action
This compound has been shown to induce antitumor effects by modulating the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Activation of AMPK, a key energy sensor, leads to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation. This ultimately results in the suppression of cancer cell growth. Additionally, this compound is considered a DNA-damaging agent and can induce G2/M phase cell cycle arrest.
Figure 1: Simplified signaling pathway of this compound.
Yuanhuadin's Mechanism of Action
Yuanhuadin's antitumor activity is linked to the downregulation of the AXL receptor tyrosine kinase. AXL is often overexpressed in cancer cells and plays a role in cell survival, proliferation, and migration. By inducing the proteasomal degradation of AXL, Yuanhuadin can inhibit these cancer-promoting processes. This mechanism makes it a potential therapeutic agent for cancers that are resistant to other treatments, such as certain types of non-small cell lung cancer.
Figure 2: Simplified signaling pathway of Yuanhuadin.
Summary and Conclusion
Both this compound and Yuanhuadin demonstrate potent anticancer activities, albeit through different molecular mechanisms. This compound exhibits broad-spectrum cytotoxicity against various cancer cell lines, with particularly high potency against certain non-small cell lung cancer and triple-negative breast cancer subtypes. Its mechanism of action involves the activation of the AMPK pathway and induction of DNA damage.
Yuanhuadin, while also a potent cytotoxic agent, appears to have a more targeted mechanism by downregulating the AXL receptor. This suggests its potential utility in treating cancers that are dependent on AXL signaling for their growth and survival. However, the observation that Yuanhuadin is more toxic to non-cancerous cells than this compound warrants further investigation into its therapeutic window and potential side effects.
References
Unveiling Yuanhuacine: A Precision Weapon Against a Subtype of Triple-Negative Breast Cancer
For Immediate Release
A comprehensive analysis of preclinical data confirms the potent and selective inhibitory effects of Yuanhuacine, a natural product, against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against alternative therapies, supported by experimental data and protocols.
Triple-negative breast cancer is a heterogeneous and aggressive form of breast cancer that lacks estrogen, progesterone, and HER2 receptors, rendering many targeted therapies ineffective. The sub-classification of TNBC into distinct molecular subtypes has paved the way for more precise therapeutic strategies. The BL2 subtype is characterized by the upregulation of growth factor signaling pathways.
This compound has emerged as a promising therapeutic candidate due to its remarkable selectivity for BL2 TNBC cells.[1][2][3] This selectivity is attributed to its unique mechanism of action, which involves the activation of Protein Kinase C (PKC). This activation triggers a cascade of events leading to cell death in BL2 cancer cells while leaving other TNBC subtypes largely unaffected.
Comparative Efficacy of this compound
This compound demonstrates striking potency against BL2 TNBC cell lines, with IC50 values in the nanomolar range. This represents a significant advantage over conventional chemotherapies and other targeted agents, which often exhibit broader toxicity and less specificity.
| Compound | TNBC Subtype | Cell Line | IC50 (nM) |
| This compound | BL2 | HCC1806 | 1.6 |
| This compound | BL2 | HCC70 | 9.4 |
| This compound | Mesenchymal | MDA-MB-231 | >3000 |
| This compound | Basal-Like 1 | HCC1937 | >3000 |
| This compound | Luminal Androgen Receptor | MDA-MB-453 | >3000 |
| Etoposide | Multiple | Various | Micromolar range |
| Gemcitabine | Multiple | Various | Micromolar range |
Mechanism of Action: A Novel Approach
Unlike traditional chemotherapeutics that target DNA replication or cell division, this compound's mechanism is centered on the activation of PKC. This novel approach provides a therapeutic window for targeting the specific vulnerabilities of BL2 TNBC.
Caption: this compound activates PKC in BL2 TNBC cells, leading to apoptosis.
Immunomodulatory Potential
Beyond its direct cytotoxic effects, this compound also exhibits immunogenic properties. It has been shown to promote the differentiation of monocytes into macrophages and stimulate the expression of anti-tumor cytokines. This dual action of direct tumor cell killing and immune system activation presents a compelling strategy for durable anti-cancer responses.
Experimental Protocols
To facilitate further research and validation, detailed protocols for the key assays used to characterize this compound's activity are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or control compounds for 48 hours.
-
Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
THP-1 Monocyte Differentiation Assay
This assay assesses the immunomodulatory potential of compounds by measuring the differentiation of THP-1 monocytes into macrophages.
Protocol:
-
Cell Seeding: Seed THP-1 monocytes in a 96-well plate.
-
Compound Treatment: Treat the cells with this compound or a positive control (e.g., PMA) for 24-48 hours.
-
Morphological Assessment: Observe the cells under a microscope for morphological changes indicative of macrophage differentiation, such as adherence to the plate and an enlarged, irregular shape.
-
Marker Expression Analysis: Quantify the expression of macrophage-specific surface markers (e.g., CD11b, CD14) using flow cytometry or immunofluorescence.
Caption: this compound induces the differentiation of THP-1 monocytes into macrophages.
In Vivo Xenograft Model
Animal models are crucial for evaluating the anti-tumor efficacy of novel compounds in a physiological setting.
Protocol:
-
Cell Implantation: Subcutaneously implant BL2 TNBC cells (e.g., HCC1806) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and molecular analyses.
Alternative Therapeutic Strategies for BL2 TNBC
While this compound shows significant promise, other therapeutic avenues are being explored for BL2 TNBC, which is characterized by enriched growth factor signaling. These include:
-
Inhibitors of Growth Factor Receptors: Targeting VEGFR, PDGFR, and FGFR has been proposed as a strategy for BL2 tumors.
-
mTOR Inhibitors: The PI3K/AKT/mTOR pathway is frequently activated in TNBC, making mTOR inhibitors a potential therapeutic option.
-
Platinum-Based Chemotherapy: Both BL1 and BL2 subtypes of TNBC have shown responsiveness to platinum-based chemotherapy agents like cisplatin (B142131) and carboplatin.
-
PARP Inhibitors: For BL2 tumors with BRCA mutations, PARP inhibitors may be effective due to the dysregulation of DNA damage repair.
Further research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound in comparison to these existing and emerging treatments for the BL2 subtype of TNBC. The high selectivity and dual mechanism of action of this compound, however, position it as a highly promising candidate for a precision medicine approach in this challenging disease.
References
A Meta-Analysis of Yuanhuacine's Anticancer Properties: A Comparative Guide for Researchers
Yuanhuacine (B1233473), a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant preclinical anticancer activity across various cancer types.[1] This guide provides a comprehensive meta-analysis of its anticancer properties, with a focus on its mechanism of action, efficacy in comparison to other agents, and detailed experimental protocols to aid researchers in the field of oncology drug development.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its anticancer effects through the modulation of several key signaling pathways, demonstrating a multi-targeted mechanism of action that varies depending on the cancer cell type.[2] The primary pathways implicated in its activity are the Protein Kinase C (PKC), AMP-activated protein kinase (AMPK)/mTOR, and NF-κB signaling cascades.
Protein Kinase C (PKC) Activation
In triple-negative breast cancer (TNBC), particularly the basal-like 2 (BL2) subtype, this compound's potent and selective cytotoxicity is mediated through the activation of PKC.[3][4] This activation is a critical component of its mechanism, as inhibition of PKC has been shown to significantly reduce the antiproliferative effects of this compound.[3] Furthermore, this PKC-dependent mechanism also contributes to this compound's immunomodulatory effects, promoting the differentiation of monocytes and the expression of antitumor cytokines.
AMPK/mTOR Pathway Modulation
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate the AMPK signaling pathway. AMPK is a crucial regulator of cellular energy homeostasis, and its activation can lead to the suppression of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer. Specifically, this compound inhibits the mTORC2 complex, a key player in cell survival and the organization of the actin cytoskeleton. This action leads to decreased expression of downstream effectors such as p-Akt, PKCα, and Rac1, ultimately inhibiting cell growth and motility.
NF-κB Signaling and Immunomodulation
This compound has also been observed to induce the NF-κB dependent expression of antitumor cytokines. This suggests a role in modulating the tumor microenvironment and potentially enhancing antitumor immunity.
dot
Caption: Signaling pathways modulated by this compound leading to its anticancer effects.
Comparative Efficacy of this compound
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the nanomolar to micromolar range. Its efficacy is particularly notable in the BL2 subtype of TNBC and in certain NSCLC cell lines.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | IC50 | Reference |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6 nM | |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 9.4 nM | |
| MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal) | > 3 µM | |
| H1993 | Non-Small Cell Lung Cancer | 9 nM | |
| A549 | Non-Small Cell Lung Cancer | 19 nM | |
| T24T | Bladder Cancer | 1.8 µM | |
| HCT116 | Colon Cancer | 14.3 µM |
In Vivo Antitumor Activity
This compound has also shown significant tumor growth inhibition in xenograft mouse models.
| Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| HCC1806 (TNBC) Xenograft | 1 mg/kg on day 0, 0.7 mg/kg on day 4 (i.p.) | More efficient than paclitaxel | |
| Lewis Lung Carcinoma | 0.1 mg/kg (i.p.) | 48% | |
| Lewis Lung Carcinoma | 0.5 mg/kg (i.p.) | 63% | |
| H1993 (NSCLC) Xenograft | 0.5 mg/kg | 33.4% | |
| H1993 (NSCLC) Xenograft | 1.0 mg/kg | 38.8% |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Cytotoxicity Assays
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 48 hours.
-
Fixation: Fix the cells with a suitable fixative.
-
Staining: Stain the fixed cells with Sulforhodamine B.
-
Absorbance Measurement: Acquire absorbance readings using a plate reader.
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Incubation: Incubate the cells with various concentrations of this compound for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Fixation: Fix the cells using a 10% TCA solution for 30 minutes.
-
Staining: Stain the cellular proteins with 0.4% SRB in 1% acetic acid solution for 1 hour.
-
Solubilization: Dissolve the stained cells in a 10 mM Tris buffer (pH 10.0).
-
Data Calculation: Calculate the effect of the compound on cell viability as a percentage relative to a solvent-treated control.
In Vivo Antitumor Xenograft Studies
dot
References
- 1. Pharmacological activities and clinical application of this compound [manu41.magtech.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Yuanhuacine
For Immediate Implementation by Laboratory Personnel
Yuanhuacine, a daphnane (B1241135) diterpenoid, exhibits significant biological activity, including potent anti-HIV and anti-cancer properties.[1][2][3] Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.[4] Strict adherence to the following disposal procedures is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. These guidelines are based on established protocols for handling and disposing of cytotoxic and antineoplastic agents.[4]
I. Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, personnel must be equipped with the appropriate personal protective equipment.
-
Gloves: Wear double chemotherapy-grade gloves.
-
Gown: A disposable, solid-front, back-closure gown is required.
-
Eye Protection: Use safety goggles or a face shield.
-
Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator is necessary.
II. Waste Segregation and Container Management
Proper segregation of waste at the point of generation is a critical step in safe disposal.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled "Chemotherapeutic Waste" or "Cytotoxic Waste". These containers are often color-coded, typically yellow or black.
-
Container Filling: Waste containers should not be filled more than three-quarters full to prevent spills and facilitate safe sealing.
-
Labeling: All waste containers must be labeled with a hazardous waste tag that includes the chemical name ("this compound"), the concentration, and the date of accumulation.
III. Disposal of this compound Waste
A. Liquid Waste
-
Collection: Collect all liquid waste containing this compound, including unused stock solutions, cell culture media, and rinse water, in a dedicated, leak-proof container with a tight-fitting lid.
-
Treatment: For small volumes of aqueous waste, an absorbent material like Green Z can be added to solidify the liquid before disposal.
-
Prohibition: Do not dispose of liquid this compound waste down the drain or into the sanitary sewer system.
B. Solid Waste
-
Contaminated Items: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, pipette tips, and culture flasks, must be disposed of as solid chemotherapeutic waste.
-
Collection: Place these items in a designated yellow chemotherapeutic waste bag or a puncture-proof container.
-
Sharps: Needles and syringes that have been used to handle this compound and contain residual amounts must be placed in a black "Bulk" hazardous chemical waste container. Empty syringes with no visible residual drug can be disposed of in a red sharps container.
IV. Decontamination of Work Surfaces
A two-step cleaning process is recommended for decontaminating surfaces after working with this compound.
-
Initial Cleaning: Wipe the surface with a low-lint wipe moistened with a detergent solution.
-
Rinsing: Follow with a wipe moistened with sterile water to remove any detergent residue.
-
Disinfection (Optional): A final wipe with 70% isopropyl alcohol can be performed for disinfection.
-
Waste Disposal: All cleaning materials must be disposed of as solid chemotherapeutic waste.
V. Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Clean: Clean the area from the outer edge of the spill towards the center.
-
Decontaminate: Perform the two-step decontamination procedure described above.
-
Dispose: All cleanup materials must be disposed of as chemotherapeutic waste.
VI. Quantitative Data for Disposal Procedures
| Parameter | Value/Recommendation | Source |
| Container Fill Level | Do not exceed 75% (three-quarters full) | |
| Decontamination Solution 1 | Detergent Solution (e.g., 10⁻² M Sodium Dodecyl Sulfate) | |
| Decontamination Solution 2 | 70% Isopropyl Alcohol (IPA) |
VII. Experimental Protocols
The disposal procedures outlined above are based on standard protocols for handling cytotoxic agents. Specific experimental protocols involving this compound should incorporate these waste disposal steps into their methodology to ensure safety and compliance.
VIII. Disposal Workflow Diagram
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Yuanhuacine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Yuanhuacine. Adherence to these protocols is critical to mitigate risks associated with this potent, toxic, and DNA-damaging anti-tumor agent.[1] By implementing these procedural steps, laboratories can ensure a safe environment and minimize exposure to this hazardous compound.
Hazard Identification and Risk Assessment
This compound is a daphnane (B1241135) diterpenoid with significant anti-tumor activity.[1][2] It is recognized as a toxic compound and a DNA-damaging agent, necessitating stringent handling precautions to prevent dermal, ocular, and respiratory exposure.[1] Related compounds within the same family also exhibit considerable toxicity.[3] Due to its hazardous nature, all personnel must be trained on the specific risks and handling procedures outlined in this document before working with this compound.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is paramount when handling this compound and is dictated by the specific laboratory procedure being performed. The following table summarizes the mandatory PPE for various activities.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles and face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) | Goggles and face shield |
Note: All PPE should be disposable and removed in a manner that prevents cross-contamination.
Experimental Protocol: Safe Handling of this compound
This protocol details the step-by-step methodology for safely handling this compound in a laboratory setting.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or biological safety cabinet.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary materials, including this compound, solvents, labware, and waste containers, within the designated area before beginning work.
-
Ensure a spill kit is readily accessible.
2. Donning PPE:
-
Follow the PPE donning sequence illustrated in the workflow diagram below. This ensures that the most protective gear is put on in the correct order to minimize exposure risk.
3. Handling and Use:
-
When weighing solid this compound, do so within a ventilated enclosure to prevent inhalation of airborne particles.
-
If preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Keep all containers of this compound, whether in solid or solution form, clearly labeled and sealed when not in use.
4. Doffing PPE:
-
Remove PPE in the reverse order of donning, as depicted in the workflow diagram. This is a critical step to prevent contamination of skin and clothing.
-
Dispose of all used PPE in the designated cytotoxic waste container immediately after removal.
5. Decontamination:
-
Wipe down the work surface with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Clean all reusable equipment thoroughly according to established laboratory procedures for cytotoxic compounds.
Operational and Disposal Plans
Spill Management:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure: Restrict access to the spill area.
-
Don PPE: Put on a full set of spill-response PPE.
-
Contain: Use a spill kit to contain and absorb the spill, working from the outer edge inward.
-
Decontaminate: Clean the area with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Dispose: Dispose of all cleanup materials as cytotoxic waste.
Waste Disposal:
-
All materials that come into contact with this compound, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous cytotoxic waste.
-
Segregate waste into designated, clearly labeled containers for sharps, liquids, and solids.
-
Follow all institutional and regulatory guidelines for the disposal of cytotoxic waste.
Visual Guides
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
